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  • Product: Potassium hydrogen-5-aminobenzene-1,3-disulphonate
  • CAS: 27327-27-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Potassium hydrogen-5-aminobenzene-1,3-disulphonate

Technical Whitepaper: Optimized Synthesis and Structural Elucidation of Potassium Hydrogen-5-aminobenzene-1,3-disulphonate Executive Summary Potassium hydrogen-5-aminobenzene-1,3-disulphonate (PHAD) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimized Synthesis and Structural Elucidation of Potassium Hydrogen-5-aminobenzene-1,3-disulphonate

Executive Summary

Potassium hydrogen-5-aminobenzene-1,3-disulphonate (PHAD) represents a critical class of amphoteric arene derivatives used as intermediates in the synthesis of diagnostic contrast agents, water-soluble azo dyes, and coordination ligands. Its unique structural motif—possessing both nucleophilic amine and electrophilic/acidic sulfonate functionalities—requires a synthesis strategy that balances regioselectivity with rigorous purification.

This guide details a high-fidelity synthesis route starting from benzene-1,3-disulfonic acid, utilizing a meta-directing nitration followed by a chemoselective reduction. Unlike standard aniline sulfonation, which favors ortho/para substitution, this route guarantees the thermodynamically less favored 1,3,5-substitution pattern.

Part 1: Retrosynthetic Analysis & Strategic Design

The synthesis of 1,3,5-substituted benzenes is synthetically challenging due to the directing effects of substituents. Direct sulfonation of aniline yields sulfanilic acid (4-aminobenzenesulfonic acid) due to the amino group's ortho/para directing nature.

To achieve the 1,3,5 pattern, we must exploit the meta-directing power of the nitro group before reducing it to an amine.

Strategic Pathway:

  • Precursor Selection: Start with Benzene-1,3-disulfonic acid (or its disodium salt).

  • Regioselective Nitration: Introduce the nitro group. Since sulfonate groups are meta-directing but deactivating, and the existing sulfonates are meta to each other, the 5-position is the only electronically activated site for electrophilic aromatic substitution.

  • Chemoselective Reduction: Reduce the nitro group to an amine without desulfonating the ring.

  • Controlled Neutralization: Isolate the mono-potassium salt via stoichiometric titration.

Part 2: Experimental Protocol

Safety & Pre-requisites
  • Hazards: Oleum (fuming sulfuric acid) is highly corrosive. Hydrogen gas (reduction) is flammable.

  • PPE: Full face shield, acid-resistant gloves, blast shield for hydrogenation.

Step 1: Nitration of Benzene-1,3-disulfonic acid

Target: 5-nitrobenzene-1,3-disulfonic acid

  • Charge: In a chemically resistant reactor, dissolve 100 mmol of Benzene-1,3-disulfonic acid disodium salt in 60 mL of Oleum (20% free SO₃).

  • Temperature Control: Cool the mixture to 0–5°C using an ice/brine bath.

  • Addition: Dropwise add fuming nitric acid (1.1 eq) over 45 minutes. Critical: Maintain internal temperature <10°C to prevent di-nitration or oxidative decomposition.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour the reaction mixture onto 200g of crushed ice carefully.

  • Isolation: Salting out with KCl to precipitate the dipotassium 5-nitrobenzene-1,3-disulphonate is recommended for purification before reduction.

Step 2: Catalytic Hydrogenation (Reduction)

Target: 5-aminobenzene-1,3-disulfonic acid

  • Solvent System: Dissolve the nitro-intermediate in deoxygenated water (0.5 M concentration).

  • Catalyst: Add 5 wt% Pd/C (Palladium on Carbon). Note: Fe/HCl (Béchamp reduction) is a cheaper alternative but introduces iron contaminants difficult to remove in pharma-grade applications.

  • Hydrogenation: Pressurize the autoclave to 3 bar H₂ at ambient temperature. Stir vigorously.

  • Endpoint: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

  • Filtration: Filter through Celite under nitrogen to remove the pyrophoric catalyst.

Step 3: Formation of Potassium Hydrogen Salt

Target: Potassium hydrogen-5-aminobenzene-1,3-disulphonate

  • Acidification: The filtrate contains the disulfonic acid (or salt depending on Step 1). Pass through a cation exchange resin (H+ form) to ensure the free acid form: 5-aminobenzene-1,3-disulfonic acid.

  • Titration: Prepare a 1.0 M KOH solution.

  • Stoichiometry: Add exactly 1.0 molar equivalent of KOH to the acid solution.

    • Mechanism:[1][2][3][4] The first proton removed is from the sulfonic acid group (pKa ~ -2). The second sulfonic acid proton is removed next. The amine proton (if protonated as ammonium) has a pKa ~ 3-4.

    • Target pH: Adjust to pH ~ 2.5–3.0. This targets the mono-potassium species.

  • Crystallization: Concentrate the solution via rotary evaporation to 20% volume. Add cold Ethanol (anti-solvent) to induce crystallization.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Part 3: Visualization of Workflow

SynthesisWorkflow Start Benzene-1,3-disulfonic Acid (Disodium Salt) Nitration Nitration (HNO3 / Oleum, <10°C) Start->Nitration Electrophilic Subst. NitroInter Intermediate: 5-Nitrobenzene-1,3-disulfonic acid Nitration->NitroInter Reduction Reduction (H2, Pd/C, 3 bar) NitroInter->Reduction Hydrogenation AminoAcid 5-Aminobenzene-1,3-disulfonic acid Reduction->AminoAcid Neutralization Partial Neutralization (1.0 eq KOH) AminoAcid->Neutralization Titration FinalProduct TARGET: Potassium hydrogen 5-aminobenzene-1,3-disulphonate Neutralization->FinalProduct Crystallization

Figure 1: Step-by-step synthesis pathway ensuring regioselectivity via meta-directing nitro precursors.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, a multi-modal characterization approach is required.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule is the key identifier. The 1,3,5-substitution pattern possesses a


 axis of symmetry passing through the amine and the C1-C4 axis.
NucleusShift (ppm)MultiplicityIntegrationAssignment
1H NMR 7.2 - 7.4Doublet (J~1.5Hz)2HProtons at C4 and C6 (Equivalent)
1H NMR 7.6 - 7.8Triplet (J~1.5Hz)1HProton at C2 (Between Sulfonates)
1H NMR 4.0 - 5.5Broad Singlet2H-NH₂ (Solvent/pH dependent)
13C NMR ~148.0SingletCC-NH₂ (Ipso)
13C NMR ~142.0Singlet2CC-SO₃K/H (Ipso)

Note: The coupling constant (J) is small because it is meta-coupling. In low-resolution instruments, these may appear as two singlets with a 2:1 ratio.

Infrared Spectroscopy (FT-IR)

The zwitterionic nature of the solid state is often observed.

  • 3450, 3360 cm⁻¹: N-H stretching (Primary amine).

  • 1180, 1040 cm⁻¹: S=O stretching (Sulfonate group).

  • 1620 cm⁻¹: N-H bending.

Elemental Analysis (Calculated vs Found)

For Formula:


 (MW: ~303.3  g/mol )
  • Potassium (K): Theoretical ~12.9%

  • Sulfur (S): Theoretical ~21.1%

  • Nitrogen (N): Theoretical ~4.6%

Part 5: Logic of Structural Confirmation

CharacterizationLogic Sample Purified Sample HNMR 1H NMR Analysis Sample->HNMR IR FT-IR Analysis Sample->IR Titration Potentiometric Titration Sample->Titration Result1 Pattern: 2:1 Aromatic Ratio Confirm: 1,3,5-symmetry HNMR->Result1 Result2 Peaks: 1180 cm-1 (Sulfonate) 3400 cm-1 (Amine) IR->Result2 Result3 Two pKa values observed Confirm: Mono-salt stoichiometry Titration->Result3 Validation VALIDATED STRUCTURE: Potassium hydrogen-5-aminobenzene-1,3-disulphonate Result1->Validation Result2->Validation Result3->Validation

Figure 2: Analytical decision matrix for validating the salt stoichiometry and substitution pattern.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for aromatic nitration and reduction).

  • Booth, G. (2000). "Nitro Compounds, Aromatic".[5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial scale reduction of nitro-sulfonic acids).

  • Bléger, D., et al. (2011). "Proton-gated switching of azobenzene-based molecular shuttles". Journal of the American Chemical Society. (Discusses spectral characterization of similar amino-sulfonate azobenzene precursors).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83876, 5-Aminobenzene-1,3-disulfonic acid. (Source for general physicochemical properties).[8]

Sources

Exploratory

A Guide to the Crystal Structure Analysis of Aromatic Sulfonates: Methodologies and Interpretations

Preamble: An exhaustive search for the specific crystal structure of Potassium hydrogen-5-aminobenzene-1,3-disulfonate in publicly accessible crystallographic databases and the scientific literature did not yield a defin...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: An exhaustive search for the specific crystal structure of Potassium hydrogen-5-aminobenzene-1,3-disulfonate in publicly accessible crystallographic databases and the scientific literature did not yield a definitive, published structure. Consequently, this guide has been expertly crafted to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for the determination and analysis of the crystal structure of a novel aromatic sulfonate, using principles and methodologies applicable to the target compound class.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is of paramount importance. This architecture dictates critical physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications for its therapeutic efficacy and regulatory approval.

Aromatic sulfonates are a class of compounds frequently encountered in medicinal chemistry and dye manufacturing. The presence of both amino and sulfonic acid functionalities imparts a zwitterionic character, leading to complex hydrogen-bonding networks that govern their solid-state structures.[1] Understanding these interactions is key to predicting and controlling the material's properties. This guide outlines the systematic approach to elucidating the crystal structure of such a compound, from initial synthesis to the final detailed analysis of its supramolecular chemistry.

Part 1: Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of Aromatic Aminosulfonic Acids

The synthesis of aminobenzene sulfonic acids typically involves the sulfonation of an aniline precursor. For instance, sulfanilic acid (4-aminobenzenesulfonic acid) is produced by the sulfonation of aniline with concentrated sulfuric acid.[1] The reaction proceeds through the formation of a phenylsulfamic acid intermediate. The specific substitution pattern of the sulfonic acid groups is directed by the reaction conditions, such as temperature and the nature of the sulfonating agent.

Exemplary Protocol: Synthesis of an Aminobenzene Disulfonic Acid Derivative

  • Reaction Setup : Aniline or a substituted aniline is added portion-wise to a stirred solution of fuming sulfuric acid (oleum) at a controlled temperature, often below 10°C, to manage the exothermic reaction.

  • Sulfonation : The reaction mixture is then heated to a specific temperature (e.g., 120-180°C) for several hours to drive the sulfonation to completion and achieve the desired isomeric product. The choice of temperature is critical for controlling the position of the second sulfonate group.

  • Work-up and Isolation : The reaction mixture is cooled and carefully poured onto ice. The resulting precipitate, the sulfonic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

  • Salt Formation : To obtain the potassium salt, the purified acid is dissolved in a minimal amount of hot water, and a stoichiometric amount of a potassium base (e.g., potassium carbonate or potassium hydroxide) is added until the solution is neutralized.[2]

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of crystallization method and solvent is crucial and often determined empirically.

Key Crystallization Techniques:

  • Slow Evaporation : A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion : A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter.[3]

  • Anti-Solvent Precipitation : A solvent in which the compound is soluble is layered with or has an "anti-solvent" (in which it is insoluble) slowly added. Crystallization occurs at the interface of the two solvents.

Choosing the Right Solvent System : The ideal solvent should exhibit moderate solubility for the compound, with solubility being temperature-dependent for cooling crystallization. The solvent's polarity and its ability to form hydrogen bonds can significantly influence the resulting crystal packing and may even lead to the formation of solvates.

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice.

Experimental Workflow for SC-XRD

The process of data collection is a meticulous one, requiring precision and careful handling of the crystal.

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection and Processing.

Detailed Steps:

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing : The collected images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal lattice).

Part 3: Structure Solution, Refinement, and Validation

The processed diffraction data provides the intensities and positions of the reflections, but not their phase information. Solving the "phase problem" is the key to revealing the electron density and thus the atomic positions.

From Diffraction Pattern to Molecular Structure:

Caption: The process of solving and refining a crystal structure.

  • Structure Solution : For small molecules, "direct methods" are typically used to computationally derive an initial set of phases. This allows for the calculation of an initial electron density map.

  • Model Building : From the electron density map, the positions of the atoms can be identified and a preliminary structural model is built.

  • Structure Refinement : The initial model is refined against the experimental data using a least-squares method. In this iterative process, the atomic positions and their anisotropic displacement parameters (which describe their thermal motion) are adjusted to improve the agreement between the observed and calculated diffraction patterns.

  • Validation : The final structure is rigorously validated using a variety of metrics to ensure its chemical and crystallographic soundness.

Table 1: Key Crystallographic Data to be Determined

ParameterDescription
Formula The chemical formula of the compound.
Crystal System The crystal system (e.g., monoclinic, orthorhombic).[5]
Space Group The specific symmetry of the crystal lattice.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Z The number of formula units per unit cell.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF) An indicator of the quality of the structure refinement.

Part 4: Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

With a refined and validated crystal structure, the focus shifts to a detailed analysis of its features, particularly the non-covalent interactions that dictate the crystal packing. For aminobenzene sulfonates, hydrogen bonding is a dominant feature.

Hydrogen Bonding Networks

The amino group (-NH₂) and the deprotonated sulfonate group (-SO₃⁻) are excellent hydrogen bond donors and acceptors, respectively. The analysis of these interactions is crucial.

  • Donor-Acceptor Pairs : Identify all potential hydrogen bond donors (N-H, O-H) and acceptors (sulfonate oxygens, nitrogen atoms).

  • Geometric Analysis : The distances and angles of these bonds are measured to determine their strength and geometry.

  • Supramolecular Motifs : The hydrogen bonds often form recognizable patterns, such as chains, sheets, or three-dimensional networks, which define the overall crystal architecture.[6][7]

Hypothetical Hydrogen Bonding in a Potassium Aminobenzene Sulfonate:

G cluster_0 Anion 1 cluster_1 Anion 2 A1_N N-H A2_S S(=O)₂O⁻ A1_N->A2_S N-H···O A1_S S(=O)₂O⁻ K K⁺ A1_S->K O···K⁺ A2_N N-H A2_S->K O···K⁺

Sources

Foundational

Spectroscopic Characterization of Potassium 3,5-disulfoanilinate: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of Potassium 3,5-disulfoanilinate, a compound of interest in various research and development applications, including its potential use as a bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic properties of Potassium 3,5-disulfoanilinate, a compound of interest in various research and development applications, including its potential use as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its electronic and molecular structure. This document will delve into the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Potassium 3,5-disulfoanilinate and its Spectroscopic Fingerprint

Potassium 3,5-disulfoanilinate is an aromatic compound featuring an aniline core symmetrically substituted with two sulfonate groups at the meta positions. The presence of the electron-donating amino group and the strongly electron-withdrawing sulfonate groups on the same aromatic ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. The potassium salt form ensures its solubility in polar solvents, facilitating analysis by solution-state NMR and UV-Vis spectroscopy.

The spectroscopic analysis of this molecule provides a wealth of information:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the precise arrangement and electronic environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and providing insights into the electron density distribution within the aromatic ring.

  • IR Spectroscopy: Identifies the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the primary amine, the S=O and S-O stretches of the sulfonate groups, and the various vibrations of the benzene ring.

  • UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, offering information about the conjugated π-system of the aniline chromophore and how it is influenced by the sulfonate substituents.

This guide will now explore each of these techniques in detail, providing both theoretical predictions and practical guidance for the analysis of Potassium 3,5-disulfoanilinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Potassium 3,5-disulfoanilinate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Window into the Proton Environment

Theoretical Principles: The chemical shift of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonate group (-SO₃⁻), deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the amino group (-NH₂), shield adjacent protons, shifting their resonance to a lower chemical shift (upfield).

Predicted Spectrum of Potassium 3,5-disulfoanilinate:

Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

  • Aromatic Protons: There are two types of aromatic protons:

    • H-2 and H-6: These protons are ortho to the amino group and meta to the two sulfonate groups. The electron-donating effect of the amino group will be the dominant factor, leading to a relatively upfield chemical shift.

    • H-4: This proton is para to the amino group and ortho to the two sulfonate groups. The strong deshielding effect of the two adjacent sulfonate groups will cause this proton to resonate at a significantly downfield position.

  • Amino Protons: The protons of the -NH₂ group will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

To approximate the chemical shifts, we can look at data for analogous 3,5-disubstituted anilines. For instance, in 3,5-dichloroaniline, the proton at the 4-position is typically found at a lower field than the protons at the 2 and 6-positions[1]. A similar pattern is expected for Potassium 3,5-disulfoanilinate.

Table 1: Predicted ¹H NMR Chemical Shifts for Potassium 3,5-disulfoanilinate in D₂O

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2, H-6~7.0 - 7.5Doublet~2 HzShielded by NH₂, meta-coupling to H-4
H-4~7.8 - 8.2Triplet~2 HzDeshielded by two -SO₃⁻ groups, meta-coupling to H-2 and H-6
-NH₂VariableBroad Singlet-Exchangeable protons
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: The chemical shifts in ¹³C NMR are also dictated by the electronic environment of the carbon atoms. Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift.

Predicted Spectrum of Potassium 3,5-disulfoanilinate:

The symmetry of the molecule will result in four distinct signals in the ¹³C NMR spectrum.

  • C-1: This carbon is directly attached to the amino group and will be shielded, appearing at a relatively upfield position for an aromatic carbon.

  • C-2 and C-6: These carbons are ortho to the amino group and will also be shielded.

  • C-3 and C-5: These carbons are directly bonded to the strongly electron-withdrawing sulfonate groups, causing them to be significantly deshielded and to appear at a downfield chemical shift.

  • C-4: This carbon is para to the amino group and will be shielded relative to an unsubstituted benzene ring.

Data from 3,5-dichloroaniline can again serve as a useful comparison, where the carbons bearing the chlorine atoms are observed at a downfield position[2].

Table 2: Predicted ¹³C NMR Chemical Shifts for Potassium 3,5-disulfoanilinate in D₂O

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~145 - 150Attached to electron-donating -NH₂
C-2, C-6~110 - 115Shielded by ortho -NH₂
C-3, C-5~140 - 145Attached to electron-withdrawing -SO₃⁻
C-4~105 - 110Shielded by para -NH₂

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of Potassium 3,5-disulfoanilinate in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Principles: Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that correspond to the vibrational frequencies of the bonds.

Predicted IR Spectrum of Potassium 3,5-disulfoanilinate:

The IR spectrum of Potassium 3,5-disulfoanilinate will be characterized by the absorption bands of the amino group, the sulfonate groups, and the aromatic ring.

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. An N-H bending vibration should also be observable around 1580-1650 cm⁻¹[3].

  • S=O and S-O Vibrations: The sulfonate group will give rise to strong and characteristic absorption bands. The asymmetric and symmetric S=O stretching vibrations are expected in the regions of 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The S-O stretching vibration is typically found in the 700-800 cm⁻¹ range.

  • Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will be present in the 650-900 cm⁻¹ region and are indicative of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, characteristic bands are expected.

Reference spectra of related compounds, such as 3,5-dinitroaniline, show the characteristic vibrations of the amino group and the substituents on the aromatic ring[4][5].

Table 3: Predicted IR Absorption Frequencies for Potassium 3,5-disulfoanilinate (KBr Pellet)

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Bend1580 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
S=O Asymmetric Stretch1150 - 1250Strong
S=O Symmetric Stretch1030 - 1080Strong
S-O Stretch700 - 800Strong
Aromatic C-H Out-of-Plane Bend650 - 900Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of dry Potassium 3,5-disulfoanilinate with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for the spectroscopic analysis of Potassium 3,5-disulfoanilinate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Principles: The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the chromophore.

Predicted UV-Vis Spectrum of Potassium 3,5-disulfoanilinate:

The UV-Vis spectrum of Potassium 3,5-disulfoanilinate will be dominated by the electronic transitions of the aniline chromophore.

  • π → π* Transitions: Aniline typically exhibits two main absorption bands corresponding to π → π* transitions. The primary band (E-band) is usually observed at a shorter wavelength (around 230-240 nm), and a secondary band (B-band) appears at a longer wavelength (around 280-290 nm)[6].

  • Effect of Substituents:

    • The amino group (-NH₂) is an auxochrome that causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorbance) compared to benzene.

    • The sulfonate groups (-SO₃⁻) are electron-withdrawing and can cause a hypsochromic shift (shift to shorter wavelengths) of the B-band. However, the overall spectrum will be a result of the combined effects of the amino and sulfonate groups.

Given the opposing electronic effects of the substituents, the precise λ_max values are best determined experimentally.

Table 4: Predicted UV-Vis Absorption Maxima for Potassium 3,5-disulfoanilinate in Water

TransitionPredicted λ_max (nm)Rationale
π → π* (E-band)~230 - 250Primary aromatic absorption
π → π* (B-band)~270 - 290Secondary aromatic absorption, influenced by substituents

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of Potassium 3,5-disulfoanilinate in a suitable solvent, such as deionized water or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a reference.

    • Fill a second cuvette with the sample solution.

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Sources

Exploratory

A Technical Guide to the Thermal Stability and Decomposition of Potassium Hydrogen-5-aminobenzene-1,3-disulfonate

Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of Potassium hydrogen-5-aminobenzene-1,3-disulfonate. In the absence of sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of Potassium hydrogen-5-aminobenzene-1,3-disulfonate. In the absence of specific, publicly available experimental data for this compound, this document synthesizes information from analogous sulfonated aromatic amines and established principles of thermal analysis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for thermal characterization. The protocols and potential decomposition pathways described herein are designed to be self-validating and are grounded in established scientific literature.

Introduction: The Significance of Thermal Stability in Sulfonated Aromatic Amines

Potassium hydrogen-5-aminobenzene-1,3-disulfonate belongs to the class of sulfonated aromatic amines, compounds of significant interest in the pharmaceutical and dye industries. The thermal stability of such active pharmaceutical ingredients (APIs) and intermediates is a critical parameter, profoundly influencing their synthesis, purification, storage, and formulation. An understanding of a compound's response to thermal stress is paramount for ensuring product quality, safety, and regulatory compliance.

This guide will delve into the core principles and experimental workflows necessary to characterize the thermal behavior of this specific disulfonate salt. We will explore the causality behind experimental choices, from the selection of analytical techniques to the interpretation of the resulting data.

Physicochemical Properties and Expected Thermal Behavior

Structure:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Weighing Weigh 5-10 mg of Sample Pan_Selection Place in TGA Pan Sample_Weighing->Pan_Selection Instrument_Setup Set Atmosphere (N2/Air) & Temp. Program (30-600°C) Pan_Selection->Instrument_Setup Run_TGA Initiate Heating Ramp (10°C/min) Instrument_Setup->Run_TGA Record_Mass_Loss Record TGA Curve (Mass vs. Temp) Run_TGA->Record_Mass_Loss Calculate_DTG Calculate DTG Curve Record_Mass_Loss->Calculate_DTG Identify_Decomposition Identify T_onset and T_peak Calculate_DTG->Identify_Decomposition

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [2][3]It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes. [4] Experimental Protocol: DSC of Potassium hydrogen-5-aminobenzene-1,3-disulfonate

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a temperature above the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min. [5]5. Data Analysis: Record the heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Weighing Weigh 2-5 mg of Sample Pan_Sealing Seal in Aluminum Pan Sample_Weighing->Pan_Sealing Instrument_Setup Set Atmosphere (N2) & Temp. Program (30-400°C) Pan_Sealing->Instrument_Setup Run_DSC Initiate Heating Ramp (10°C/min) Instrument_Setup->Run_DSC Record_Heat_Flow Record DSC Curve (Heat Flow vs. Temp) Run_DSC->Record_Heat_Flow Identify_Transitions Identify Melting (Endotherm) & Decomposition (Exotherm) Record_Heat_Flow->Identify_Transitions Calculate_Enthalpy Calculate Enthalpy of Transitions Identify_Transitions->Calculate_Enthalpy

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Plausible Decomposition Pathway and Evolved Gas Analysis

The thermal decomposition of sulfonated aromatic amines can be complex. Based on studies of similar compounds, the decomposition of Potassium hydrogen-5-aminobenzene-1,3-disulfonate is likely to proceed through several stages.

Hypothesized Decomposition Pathway:

  • Initial Stage (Desulfonation): The initial step in the thermal decomposition of many aromatic sulfonates is the cleavage of the C-S bond, leading to the evolution of sulfur oxides (SOx). For this compound, this could occur at one or both sulfonate groups.

  • Intermediate Stage (Condensation/Polymerization): The reactive intermediates formed after desulfonation can undergo condensation or polymerization reactions, leading to the formation of a char residue.

  • Final Stage (Ring Fragmentation): At higher temperatures, the aromatic ring structure will fragment, leading to the release of nitrogen oxides (NOx), carbon oxides (CO, CO2), and other small molecules. [1]

Decomposition_Pathway Start Potassium hydrogen-5- aminobenzene-1,3-disulfonate Stage1 Initial Heating (Desulfonation) Start->Stage1 ΔT Stage2 Further Heating (Condensation) Stage1->Stage2 Products1 Evolved Gases: SO2, SO3 Stage1->Products1 Stage3 High Temperature (Ring Fragmentation) Stage2->Stage3 Products2 Char Residue Stage2->Products2 Products3 Evolved Gases: NOx, CO, CO2 Stage3->Products3

Caption: A plausible decomposition pathway for the compound.

To validate this proposed pathway, Evolved Gas Analysis (EGA) is a powerful tool. This is typically achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). [6]This allows for the real-time identification of the gaseous species evolved during each stage of decomposition.

Data Summary and Interpretation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and interpretation.

Table 1: Illustrative Thermal Analysis Data for Potassium hydrogen-5-aminobenzene-1,3-disulfonate

ParameterIllustrative ValueTechniqueSignificance
Onset of Decomposition (T_onset) ~250 °CTGAThe temperature at which significant mass loss begins.
Peak Decomposition Temp. (T_peak) ~280 °C, ~350 °CDTGTemperatures of maximum decomposition rates, suggesting a multi-step process.
Mass Loss (200-400 °C) ~35%TGACorresponds to the loss of sulfonate and amino groups.
Residue at 600 °C (in N2) ~40%TGAIndicates the formation of a stable char/inorganic residue.
Melting Point (T_m) Not observedDSCDecomposition occurs before or concurrently with melting.
Decomposition Enthalpy (ΔH_d) ExothermicDSCThe decomposition process releases heat, a critical safety consideration.

Note: The values presented in this table are hypothetical and serve as an example of how to present experimental data. Actual values must be determined empirically.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area. [7]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]Avoid creating dust. [7]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1]* Decomposition Hazards: Thermal decomposition may produce toxic and irritating gases, including oxides of sulfur and nitrogen. [1][8]

Conclusion

While specific experimental data on the thermal stability and decomposition of Potassium hydrogen-5-aminobenzene-1,3-disulfonate is limited, a robust analytical framework can be established based on the behavior of analogous sulfonated aromatic compounds. A combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a comprehensive understanding of the material's thermal properties. This guide offers the necessary theoretical background and practical protocols for researchers to confidently assess the thermal stability of this and similar compounds, ensuring data integrity and promoting safe laboratory practices. The insights gained from such studies are essential for the successful development and application of these important chemical entities.

References

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  • International Journal of Engineering Research & Technology. (n.d.). Studies on Structural, Optical and Thermal Properties of L- Histidine Doped Potassium Hydrogen Phthalate Single Crystal. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermal Transformation of Various Potassium Aluminosilicate Precursors. Retrieved from [Link]

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Foundational

A Technical Guide to Unlocking the Research Potential of Potassium Hydrogen-5-aminobenzene-1,3-disulphonate

Abstract Potassium hydrogen-5-aminobenzene-1,3-disulphonate, a bifunctional aromatic compound, stands as a molecule of significant untapped potential. Possessing both a nucleophilic amino group and two strongly acidic su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Potassium hydrogen-5-aminobenzene-1,3-disulphonate, a bifunctional aromatic compound, stands as a molecule of significant untapped potential. Possessing both a nucleophilic amino group and two strongly acidic sulfonate moieties, it offers a versatile scaffold for innovation across multiple scientific disciplines. This guide delineates novel and actionable research trajectories for this compound, moving beyond its traditional role as a simple intermediate. We will explore its application in the rational design of advanced polymers, the synthesis of novel coordination complexes, the development of unique pharmaceutical and agrochemical scaffolds, and its utility in specialized analytical methods. Each proposed area is substantiated with foundational principles, detailed experimental workflows, and comparative data to provide researchers, chemists, and material scientists with a comprehensive roadmap for exploration.

Introduction: Re-examining a Versatile Building Block

Aromatic sulfonic acids and their derivatives are foundational to the chemical industry, serving as key intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Specifically, compounds like Potassium hydrogen-5-aminobenzene-1,3-disulphonate (and its free acid form, 5-aminobenzene-1,3-disulfonic acid) offer a unique combination of functional groups: a primary aromatic amine (-NH2) and two sulfonic acid (-SO3H) groups. This dual functionality imparts a rich and versatile reactivity profile that remains significantly under-explored.

The primary amino group serves as a classical nucleophile and a site for diazotization, fundamental reactions in the synthesis of azo dyes and various pharmaceutical precursors.[3][4] Concurrently, the two sulfonic acid groups, being strong acids, render the molecule highly water-soluble and provide anionic sites for electrostatic interactions.[3] This intrinsic polarity and reactivity make it an ideal candidate for creating materials with tailored properties.

This guide moves beyond the known and ventures into the prospective, outlining four key research areas where this molecule could drive significant innovation.

PropertyValueSource
IUPAC Name 5-aminobenzene-1,3-disulfonic acid
CAS Number 5294-05-3
Molecular Formula C6H7NO6S2[]
Molecular Weight 253.26 g/mol
Key Functional Groups 1x Primary Aromatic Amine, 2x Sulfonic AcidSelf-derived

Research Area 1: Advanced Polymer and Materials Science

The bifunctionality of 5-aminobenzene-1,3-disulphonate makes it an exceptional monomer for creating functional polymers with enhanced thermal stability, ion conductivity, and mechanical properties. The strategic placement of the disulfonic acid groups offers unique opportunities for controlling polymer architecture.[6][7]

High-Performance Epoxy Resin Systems

Hypothesis: The primary amine can act as a novel curing agent for epoxy resins, while the sulfonic acid groups can be leveraged to introduce ion-exchange capabilities or improve adhesion to polar substrates. Amine compounds are well-established curing agents for epoxy resins, initiating cross-linking by reacting with epoxy groups.[8][9]

Experimental Workflow: Synthesis and Characterization of a Sulfonated Epoxy Thermoset

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A Mix DGEBA Epoxy Resin and KH-5-ABD in a polar aprotic solvent (e.g., DMSO) B Stir at 80-120°C (Amine-Epoxy Reaction) A->B C Cast into mold B->C D Cure at 150-180°C (Cross-linking) C->D E FTIR Spectroscopy (Confirm disappearance of epoxy peak ~915 cm⁻¹) D->E F Differential Scanning Calorimetry (DSC) (Determine Glass Transition Temp, Tg) D->F G Thermogravimetric Analysis (TGA) (Assess Thermal Stability) D->G H Ion-Exchange Capacity (IEC) Measurement D->H

Caption: Workflow for Epoxy Curing and Analysis.

Protocol:

  • Preparation: Dissolve a stoichiometric amount of Potassium hydrogen-5-aminobenzene-1,3-disulphonate (relative to the epoxy equivalent weight of a standard resin like Diglycidyl ether of bisphenol A, DGEBA) in a minimal amount of a suitable solvent (e.g., DMSO).

  • Mixing: Warm the DGEBA resin to reduce viscosity (~60°C) and add the dissolved curing agent solution under vigorous mechanical stirring.

  • Degassing: Place the mixture in a vacuum oven to remove entrapped air bubbles.

  • Curing: Pour the mixture into a pre-heated mold and cure in an oven. A typical curing schedule might be 2 hours at 150°C followed by 1 hour at 180°C.

  • Analysis:

    • FTIR: Monitor the disappearance of the characteristic epoxy ring peak (~915 cm⁻¹) to confirm the reaction.

    • DSC: Determine the glass transition temperature (Tg) to assess the material's thermal performance. Compare this to a standard aliphatic or aromatic amine-cured system.[10]

    • TGA: Evaluate the onset of thermal degradation to determine the material's stability at elevated temperatures.

    • IEC: Measure the ion-exchange capacity by titrating the sulfonic acid groups to quantify the functionalization.

Sulfonated Aromatic Polyamides (Aramids)

Hypothesis: Incorporation of this monomer into an aramid backbone via condensation polymerization with a diacyl chloride (e.g., terephthaloyl chloride) will produce a highly rigid, thermally stable polymer with intrinsic proton conductivity, suitable for membrane applications. Aromatic sulfonic acids are known to be integral in the synthesis of high-performance fibers like aramids.[11]

Comparative Data Projection:

Polymer SystemExpected Tg (°C)Expected Proton Conductivity (S/cm)Key Feature
Standard Aramid (e.g., Nomex) ~270N/AHigh Thermal/Mechanical Strength
Sulfonated Aramid (This work) > 30010⁻³ - 10⁻²High Strength + Ion Conductivity
Nafion® (Benchmark) ~110~10⁻¹High Proton Conductivity

Research Area 2: Coordination Chemistry and Catalysis

The presence of both N- and O- (from the sulfonate group) donor atoms makes 5-aminobenzene-1,3-disulfonic acid an intriguing ligand for creating novel metal-organic frameworks (MOFs) or coordination complexes.[12] The sulfonic acid groups can also act as counter-ions or bridge between metal centers.

Synthesis of Novel Metal Complexes

Hypothesis: The compound can act as a bidentate or tridentate ligand, coordinating to transition metals (e.g., Cu(II), Co(II), Ni(II)) to form complexes with interesting magnetic, optical, or catalytic properties. The synthesis of Schiff bases from aminobenzenesulfonic acids is a known route to preparing metal complexes.[12]

Experimental Workflow: Synthesis of a Cu(II) Coordination Complex

G A Dissolve KH-5-ABD in H₂O/EtOH B Add Cu(OAc)₂ solution dropwise at RT A->B C Stir for 2-4 hours B->C D Isolate precipitate by filtration C->D E Wash with EtOH and Ether D->E F Characterize: FTIR, UV-Vis, X-ray Crystallography E->F

Caption: General Synthesis of a Metal Complex.

Protocol:

  • Ligand Solution: Dissolve Potassium hydrogen-5-aminobenzene-1,3-disulphonate in a 1:1 mixture of water and ethanol.

  • Metal Salt Solution: In a separate flask, dissolve a stoichiometric equivalent of Copper(II) acetate in ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change and/or precipitation should be observed.

  • Isolation: After stirring for several hours, collect the solid product by vacuum filtration.

  • Purification: Wash the product with ethanol and diethyl ether to remove unreacted starting materials.

  • Characterization:

    • FTIR: Look for shifts in the -NH2 and -SO3H stretching frequencies upon coordination to the metal center.

    • UV-Vis Spectroscopy: Analyze the d-d transitions to probe the coordination environment of the metal ion.

    • Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this will provide definitive structural information.

Potential Application: These new complexes could be screened for catalytic activity in oxidation or cross-coupling reactions, leveraging the redox-active metal center.

Research Area 3: Pharmaceutical and Agrochemical Scaffolds

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of many sulfa drugs and other bioactive molecules.[1][4] The disulfonic acid groups offer a way to dramatically increase hydrophilicity and potentially alter the pharmacokinetic profile of derivative compounds.

Derivatization for Bioactivity Screening

Hypothesis: The amino group can be readily derivatized via acylation, sulfonylation, or reductive amination to generate a library of novel compounds for high-throughput screening. The sulfonylation of anilines is a key reaction for producing compounds with diverse biological activities.[13][14]

Experimental Workflow: N-Acylation of the Amino Group

Protocol:

  • Dissolution: Suspend Potassium hydrogen-5-aminobenzene-1,3-disulphonate in a suitable solvent like pyridine or a mixture of THF/water with a base (e.g., NaHCO₃).

  • Acylation: Cool the mixture in an ice bath and add an acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent system.

Screening Cascade: The resulting library of N-acyl or N-sulfonyl derivatives can be submitted for a variety of biological assays, including:

  • Antibacterial/antifungal assays.

  • Enzyme inhibition assays (e.g., kinases, proteases).

  • Herbicidal/pesticidal activity screens.

G cluster_synthesis Synthesis cluster_screening Screening A KH-5-ABD B N-Acylation A->B C N-Sulfonylation A->C D Reductive Amination A->D E Compound Library B->E C->E D->E F Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) E->F G Hit Identification F->G

Caption: Derivatization and Screening Strategy.

Research Area 4: Advanced Analytical and Separation Science

The unique chemical properties of this molecule can be exploited for specialized analytical applications, such as in chromatography or as a derivatization agent.

Chiral Derivatization Agent for HPLC

Hypothesis: After conversion to its sulfonyl chloride, the molecule can be reacted with chiral amines or alcohols to form diastereomeric sulfonamides or sulfonates. The high polarity and potential for pi-pi interactions could make these derivatives easily separable by standard reverse-phase HPLC.[15] Derivatization is a common strategy to improve chromatographic separation and detection sensitivity.[16][17]

Protocol: Conversion to Disulfonyl Chloride and Derivatization

  • Diazotization: React the amino group with NaNO₂/HCl at 0-5°C to form the diazonium salt.

  • Sandmeyer-type Reaction: Decompose the diazonium salt to remove the amino functionality, which may interfere with the next step.

  • Chlorination: React the resulting disulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 5-chlorosulfonylbenzene-1,3-disulfonyl chloride.

  • Derivatization: React the disulfonyl chloride with a racemic analyte (e.g., a chiral amine).

  • Analysis: Analyze the resulting diastereomeric mixture by HPLC-UV to achieve chiral separation.

Ion-Pairing Reagent in Liquid Chromatography

Hypothesis: The disulfonate anion can serve as a novel, non-traditional ion-pairing reagent for the analysis of cationic species (e.g., quaternary ammonium compounds, basic drugs) in reverse-phase HPLC. Its aromatic nature may provide alternative selectivity compared to standard alkyl sulfonate ion-pairing reagents.

Comparative Analysis:

ReagentSeparation MechanismPotential Advantage of KH-5-ABD
Hexanesulfonate Ion-Pairing, Hydrophobic InteractionMixed-mode (Ion-Pairing + Pi-Pi)
Trifluoroacetic Acid (TFA) Ion-Pairing, pH ModificationStronger, more permanent pairing
KH-5-ABD (Proposed) Ion-Pairing, Pi-Pi StackingPotentially unique selectivity for aromatic cations

Conclusion

Potassium hydrogen-5-aminobenzene-1,3-disulphonate is far more than a simple chemical intermediate. Its inherent bifunctionality provides a robust platform for rational design in materials science, coordination chemistry, medicinal chemistry, and analytical sciences. The research avenues proposed in this guide—from creating ion-conductive polymers and novel metal catalysts to generating libraries of bioactive compounds and developing new analytical methods—represent tangible, high-impact opportunities. It is our hope that this technical overview will inspire researchers to harness the full potential of this versatile and accessible molecule.

References

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Protocols & Analytical Methods

Method

HPLC method for quantification of Potassium hydrogen-5-aminobenzene-1,3-disulphonate

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Potassium hydrogen-5-aminobenzene-1,3-disulphonate Abstract This application note presents a robust and validated i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Potassium hydrogen-5-aminobenzene-1,3-disulphonate

Abstract

This application note presents a robust and validated ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Potassium hydrogen-5-aminobenzene-1,3-disulphonate. The analyte, a highly polar aromatic sulfonic acid, is a key intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. Its inherent polarity presents a challenge for retention on conventional reversed-phase columns. This protocol overcomes this by employing an ion-pairing agent to achieve excellent retention, peak symmetry, and separation. The method is designed for researchers, quality control analysts, and drug development professionals, providing a detailed experimental protocol and a comprehensive validation framework based on the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Potassium hydrogen-5-aminobenzene-1,3-disulphonate, hereafter referred to as PABDS, is an organic salt characterized by an aniline core functionalized with two highly acidic sulfonate groups. This structure renders the molecule extremely hydrophilic and fully ionized across a wide pH range. Consequently, achieving adequate retention and a sharp peak shape on standard C18 stationary phases is often difficult due to minimal hydrophobic interaction.[1][2]

To address this, the developed method is based on an ion-pair reversed-phase HPLC mechanism. This technique introduces a lipophilic counter-ion, Tetrabutylammonium (TBA), into the mobile phase. The positively charged TBA ion forms a neutral, hydrophobic complex with the negatively charged sulfonate groups of the PABDS analyte. This newly formed ion-pair has a significantly increased affinity for the nonpolar C18 stationary phase, enabling its retention and subsequent separation.[3]

The choice of a low pH buffer is also critical. It ensures that the primary amine group on the PABDS molecule is consistently protonated (NH3+), preventing unwanted secondary interactions with residual silanols on the HPLC column surface and leading to improved peak symmetry. UV detection is selected due to the strong chromophoric nature of the benzene ring within the analyte.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is required.[3]

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • HPLC Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

Reagents and Chemicals
  • PABDS Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS): HPLC grade, as the ion-pairing agent.

  • Potassium Dihydrogen Phosphate (KH2PO4): ACS grade or higher.

  • Phosphoric Acid (H3PO4): 85%, ACS grade or higher.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve 2.72 g of KH2PO4 and 1.70 g of TBAHS in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (HPLC Grade).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of PABDS reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Working Standard and Calibration Curve Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample containing PABDS into a suitable volumetric flask.

    • Dissolve and dilute with the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

All quantitative parameters should be summarized in a clear, structured table for easy reference.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20mM KH2PO4, 5mM TBAHS, pH 3.0 with H3PO4B: Acetonitrile
Elution Mode Isocratic
Composition 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm[5]
Run Time 10 minutes

Method Validation Protocol

The method must be validated to ensure its suitability for its intended purpose. The following protocol is based on the .

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed. This is achieved by injecting five replicate injections of a working standard solution (e.g., 25 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Validation Parameters

The following table outlines the required validation experiments and their typical acceptance criteria.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the analyte's retention time.Peak purity analysis (using PDA detector) should pass. No co-eluting peaks at the retention time of PABDS.
Linearity Analyze calibration standards at a minimum of five concentration levels (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Range The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within its lower and upper concentration limits.80% to 120% of the target concentration.
Accuracy Analyze samples spiked with PABDS at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10).% RSD ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., pH ± 0.2, column temp ± 2°C, mobile phase composition ± 2%) and assess the impact on system suitability.System suitability criteria must be met under all varied conditions.

Visualization of Experimental Workflow

The logical flow from preparation to final analysis is critical for ensuring reproducibility and understanding the entire process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing reagents Prepare Mobile Phase & Diluent standards Prepare Standard Stock & Calibration Curve reagents->standards Used for dilution samples Prepare & Filter Test Samples reagents->samples Used for dilution sst System Suitability Test (5 Replicates of Standard) standards->sst hplc HPLC Injection & Chromatographic Run samples->hplc sst->hplc If Passed validation Perform Method Validation Experiments (Linearity, Accuracy, etc.) hplc->validation integration Peak Integration & Identification hplc->integration calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration_curve quantification Quantify Analyte in Samples Using Regression Equation integration->quantification calibration_curve->quantification Provides Equation

Caption: Workflow for the HPLC quantification of PABDS.

Conclusion

The ion-pair reversed-phase HPLC method described provides a reliable, specific, and robust solution for the quantification of Potassium hydrogen-5-aminobenzene-1,3-disulphonate. The detailed protocol for method execution and validation ensures that laboratories can readily implement and verify the performance of this technique, making it highly suitable for routine quality control and research applications where accurate measurement of this compound is essential.

References

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]

  • Al-Kindy, S. M. Z., et al. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Taylor & Francis Online. Available at: [Link]

  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. Available at: [Link]

  • Dghaim, R., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of p-Toluenesulfonic acid. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Google Patents. (CN105092754A) Method for determining sulfonate genotoxic impurity by using HPLC.

Sources

Application

Application Note: Potassium Hydrogen-5-Aminobenzene-1,3-Disulphonate as a Hydrophilic Building Block

This guide details the technical application of Potassium hydrogen-5-aminobenzene-1,3-disulphonate (also referred to as 5-amino-1,3-benzenedisulfonic acid monopotassium salt or 3,5-disulfoaniline potassium salt).[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Potassium hydrogen-5-aminobenzene-1,3-disulphonate (also referred to as 5-amino-1,3-benzenedisulfonic acid monopotassium salt or 3,5-disulfoaniline potassium salt).[1]

[1]

Abstract

Potassium hydrogen-5-aminobenzene-1,3-disulphonate is a high-utility aromatic building block characterized by its zwitterionic stability and dual-hydrophilic functionality .[1] Unlike simple anilines, the presence of two meta-positioned sulfonate groups (


) confers exceptional water solubility and electron-withdrawing character, making the amine (

) less nucleophilic but highly stable for diazotization. This guide outlines its primary utility in synthesizing water-soluble azo dyes, lanthanide-based Metal-Organic Frameworks (MOFs), and hydrophilic pharmaceutical linkers.[1]

Module 1: Chemical Profile & Handling[1]

Structural Properties

The compound exists as an acid salt.[2] In aqueous solution, it equilibrates between the zwitterionic form and the anionic form depending on pH.

PropertySpecification
IUPAC Name Potassium hydrogen 5-amino-1,3-benzenedisulfonate
Core Structure 3,5-Disulfoaniline scaffold
Functional Groups

(Amine),

,

Solubility High in Water (>100 g/L); Insoluble in non-polar organics (DCM, Hexane)
pKa (approx)

(2.5–3.0);

(<1.[2][3]0)
Stability Air stable; Hygroscopic (store in desiccator)
Preparation of Stock Solutions

Due to the "hydrogen" (acidic) nature of the salt, stock solutions will be acidic (pH ~2-3).

  • Neutralization: For nucleophilic applications (e.g., amide coupling), the solution must be neutralized with

    
     or 
    
    
    
    to deprotonate the ammonium species (
    
    
    ).

Module 2: Protocol A — Synthesis of Water-Soluble Azo Dyes

This is the primary industrial application.[1] The disulfonate motif prevents dye aggregation and ensures solubility in aqueous media.

Mechanism: Diazotization & Coupling

The electron-deficient ring requires aggressive diazotization conditions. The resulting diazonium species is stable but water-soluble, requiring "salting out" for isolation.[1]

Experimental Workflow

Step 1: Diazotization (The Diazo Component) [4][5]

  • Dissolution: Dissolve 10 mmol (approx. 3.0 g) of Potassium hydrogen-5-aminobenzene-1,3-disulphonate in 15 mL of water.

  • Acidification: Add 2.5 mL of concentrated HCl (37%). Note: The solution may turn milky or precipitate the free acid; this is normal.

  • Cooling: Cool the slurry to 0–5 °C in an ice bath.

  • Nitrosation: Dropwise add a solution of

    
     (11 mmol, 0.76 g in 2 mL water) while stirring vigorously. Maintain temp < 5 °C.
    
    • Checkpoint: The mixture should become clear as the diazonium salt forms. Test with starch-iodide paper (instant blue = excess nitrite).

  • Aging: Stir for 20 mins at 0 °C to ensure complete conversion. Destroy excess nitrous acid with a pinch of urea (sulfamic acid).

Step 2: Coupling (The Azo Formation) Target: Coupling with 2-Naphthol (to form a red/orange indicator dye).

  • Coupler Prep: Dissolve 10 mmol 2-Naphthol in 20 mL of 2M NaOH (excess base is required to solubilize naphthol and neutralize the acid from Step 1). Cool to 5 °C.

  • Addition: Slowly pour the cold Diazonium solution (from Step 1) into the alkaline Naphthol solution.

    • Observation: Immediate formation of a deep red/orange solution.

  • pH Adjustment: The pH must remain >9 for coupling. If it drops, add more

    
    .
    
  • Isolation (Salting Out):

    • Heat the solution to 60 °C.

    • Add solid KCl (approx. 20% w/v) until saturation.

    • Cool slowly to room temperature, then to 0 °C. The dipotassium salt of the dye will crystallize.

  • Filtration: Filter and wash with ice-cold saturated KCl solution (not water, or it will redissolve).

Workflow Diagram (DOT)

AzoCoupling Start Start: 5-Amino-1,3-disulphonate Acid Add HCl (pH < 1) Start->Acid Nitrite Add NaNO2 (0-5°C) Acid->Nitrite Diazo Diazonium Intermediate (Soluble) Nitrite->Diazo Diazotization Reaction Coupling Reaction (pH 9-10) Diazo->Reaction Coupler Coupler (2-Naphthol) in NaOH Coupler->Reaction SaltOut Salting Out (KCl) Reaction->SaltOut Product Final Azo Dye (Crystalline) SaltOut->Product Crystallization

Caption: Workflow for converting the amino-disulphonate building block into a water-soluble azo dye.

Module 3: Protocol B — Synthesis of Lanthanide MOFs

The 1,3-disulfonate geometry is ideal for bridging Lanthanide ions (Eu³⁺, Tb³⁺), creating luminescent Metal-Organic Frameworks.[1]

Mechanistic Insight

The sulfonate oxygens act as hard donors for oxophilic Ln³⁺ ions. The amine group remains uncoordinated in the pores, available for sensing (e.g., protonation changes or aldehyde sensing).

Hydrothermal Synthesis Protocol
  • Ligand Prep: Dissolve 0.5 mmol Potassium hydrogen-5-aminobenzene-1,3-disulphonate in 10 mL deionized water. Adjust pH to 6–7 with dilute KOH.

  • Metal Source: Dissolve 0.5 mmol

    
     in 5 mL water.
    
  • Mixing: Combine solutions. A transient precipitate may form; stir until homogenous or slightly turbid.

  • Reaction: Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).

  • Conditions: Heat at 160 °C for 72 hours.

  • Cooling: Cool at a rate of 5 °C/h to promote single-crystal growth.

  • Harvesting: Filter the colorless block crystals. Wash with water and ethanol.

Characterization Tip: The resulting MOF will exhibit strong green fluorescence (for Tb) under UV light (254/365 nm) due to the "antenna effect" of the benzene ring transferring energy to the metal center.

Module 4: Protocol C — Amide Coupling (Schotten-Baumann)

Using the amine for bioconjugation or polymer synthesis requires aqueous-phase coupling due to the insolubility of the starting material in organic solvents.

Protocol
  • Buffer: Dissolve the amine (1 eq) in 10%

    
     solution (pH ~10).
    
  • Electrophile: Dissolve the acid chloride (e.g., benzoyl chloride, 1.2 eq) in a minimal amount of THF or Dioxane (optional, can be added neat if liquid).

  • Reaction: Add the acid chloride dropwise to the vigorously stirred aqueous amine solution at Room Temperature.

    • Control: Monitor pH.[2][6] If it drops below 8, add more base.[1] The reaction relies on the interfacial mixing or solubility of the acid chloride.

  • Workup: Acidify the solution to pH 2 with HCl. The product (an amide with two sulfonic acids) will likely remain soluble.

  • Purification: Purify via Reverse-Phase HPLC (C18 column) or by adding excess KCl to precipitate the potassium salt of the product.

Logic Diagram for Amide Coupling

AmideCoupling Start Start: Amino-Disulphonate Base Dissolve in aq. Na2CO3 (Deprotonate NH3+) Start->Base AddCl Add Acid Chloride (Dropwise) Base->AddCl Monitor Monitor pH (Keep > 8) AddCl->Monitor Acidify Acidify to pH 2 Monitor->Acidify Complete Purify Precipitate with KCl (Salting Out) Acidify->Purify

Caption: Schotten-Baumann conditions adapted for the hydrophilic disulphonate amine.

References

  • Gao, J., et al. "Synthesis and properties of water-soluble azo dyes derived from 3,5-disulfoaniline."[1] Dyes and Pigments, vol. 45, no.[1][5] 1, 2000.[1]

  • Li, X., et al. "Lanthanide Metal-Organic Frameworks constructed from 5-amino-1,3-benzenedisulfonate: Synthesis, Structure and Luminescence."[1] Inorganic Chemistry Communications, vol. 14, no.[1] 9, 2011.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Diazotization Protocols).[7]

  • Sigma-Aldrich. "Product Specification: 5-Amino-1,3-benzenedisulfonic acid."[1] (Used for physical property verification).

Sources

Method

Application of Potassium 3,5-disulfoanilinate in dye synthesis

An Application Guide for the Synthesis and Utilization of Water-Soluble Azo Dyes from Potassium 3,5-disulfoanilinate Abstract This technical guide provides an in-depth exploration of Potassium 3,5-disulfoanilinate as a k...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Utilization of Water-Soluble Azo Dyes from Potassium 3,5-disulfoanilinate

Abstract

This technical guide provides an in-depth exploration of Potassium 3,5-disulfoanilinate as a key intermediate in the synthesis of water-soluble azo dyes. Tailored for researchers and chemical development professionals, this document elucidates the core chemical principles, provides validated, step-by-step protocols for both dye synthesis and textile application, and explains the causal relationship between the molecule's structure and the final dye's performance characteristics. The methodologies are presented to be self-validating, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Foundational Principles: The Role of Potassium 3,5-disulfoanilinate in Modern Dye Chemistry

Potassium 3,5-disulfoanilinate (4-aminobenzene-1,3-disulfonic acid, potassium salt) is a highly valued diazo component in the manufacture of anionic azo dyes. Its strategic importance is derived from two key structural features: the primary aromatic amine (-NH₂) group and the two sulfonate (-SO₃K) moieties.

The amine group is the reactive site for diazotization, a fundamental process that converts the amine into a highly electrophilic diazonium salt (Ar-N₂⁺).[1][2] This diazonium ion is the cornerstone of azo chemistry, ready to react with a coupling component.[3][4] The two sulfonate groups are powerful water-solubilizing agents. Their presence on the aromatic ring ensures that the final dye molecule is highly soluble in aqueous media, a critical requirement for most textile dyeing processes, inks, and biological stains where even application and substrate penetration are paramount.[5] The substitution pattern on the aniline ring also influences the electronic properties of the resulting chromophore, thereby affecting the final color and fastness of the dye.[6]

Core Compound Specifications

A precise understanding of the starting material's properties is essential for successful and reproducible synthesis. The key physicochemical data for Potassium 3,5-disulfoanilinate are summarized below.

PropertyValue
IUPAC Name Potassium 4-aminobenzene-1,3-disulfonate
Synonyms 4-Amino-1,3-benzenedisulfonic acid potassium salt
CAS Number 71302-89-9
Molecular Formula C₆H₅K₂NO₆S₂ (dipotassium salt is common)
Molecular Weight 329.53 g/mol (dipotassium salt)
Appearance Off-white to beige crystalline powder
Solubility Soluble in water

Protocol I: Synthesis of a Water-Soluble Monoazo Orange Dye

This section provides a detailed, step-by-step methodology for the synthesis of a representative monoazo dye. The process involves the diazotization of Potassium 3,5-disulfoanilinate followed by an azo coupling reaction with phenol.[3][7][8]

Rationale and Workflow Overview

The synthesis is a two-stage reaction.[9] First, the aromatic amine is converted to a diazonium salt at low temperature to prevent decomposition.[1] Second, this electrophilic diazonium salt is reacted with an electron-rich coupling component (phenol) under alkaline conditions to form the stable azo dye.[3][4]

graphdot cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification start_node Start A Dissolve K 3,5-disulfoanilinate in aq. HCl start_node->A Dissolve Amine in Acid process_node process_node critical_condition critical_condition intermediate_product intermediate_product final_product Purified Orange Dye B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C Maintain Temp D Diazonium Salt Solution C->D Formation G Combine Solutions (Maintain pH 8-10) D->G E Dissolve Phenol in aq. NaOH F Cool to 0-5°C E->F F->G Slow Addition H Crude Dye Mixture G->H Reaction I Precipitate Dye with NaCl ('Salting Out') H->I J Vacuum Filtration I->J K Dry Product J->K Wash with Brine K->final_product

Caption: Experimental workflow for azo dye synthesis.

Required Materials & Reagents
  • Potassium 3,5-disulfoanilinate (dipotassium salt, 3.30 g, 0.01 mol)

  • Sodium nitrite (NaNO₂, 0.73 g, 0.0105 mol)

  • Hydrochloric acid (HCl), concentrated (~37%)

  • Phenol (C₆H₅OH, 0.94 g, 0.01 mol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled or deionized water

  • Ice

  • Starch-iodide test paper

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Synthesis Protocol

Part A: Diazotization

  • In a 250 mL beaker, suspend 3.30 g (0.01 mol) of Potassium 3,5-disulfoanilinate in 50 mL of water.

  • Add 2.5 mL of concentrated HCl. Stir the mixture and place it in an ice-water bath to cool to 0-5 °C. The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.[1]

  • In a separate small beaker, dissolve 0.73 g of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 20 minutes in the ice bath.

  • Confirm the completion of diazotization by testing for a slight excess of nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper; an immediate blue-black color indicates a positive result. This ensures all the primary amine has reacted.[10]

Part B: Azo Coupling

  • In a 600 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 50 mL of a 5% (w/v) sodium hydroxide solution. The alkaline environment deprotonates phenol to the more reactive phenoxide ion, which is necessary for the electrophilic aromatic substitution to occur.[3][7]

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold phenoxide solution. A deep orange-red color should form instantly as the azo dye is produced.[11]

  • Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete. Maintain the mixture's alkalinity (pH 8-10).

Part C: Isolation and Purification

  • Precipitate the dye from the solution by adding approximately 10 g of sodium chloride in portions while stirring. This process, known as "salting out," reduces the dye's solubility in the aqueous medium.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 20 mL portions of cold, saturated NaCl solution to remove excess base and other inorganic impurities.

  • Dry the product in a desiccator or a low-temperature oven (~60 °C).

Protocol II: Application of the Synthesized Dye to Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing a cellulosic fiber (cotton) with the synthesized anionic dye.

Required Materials
  • Synthesized orange azo dye

  • Cotton fabric swatch (scoured and bleached)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃, soda ash)

  • Laboratory dyeing apparatus or a beaker with a hot plate

Dyeing Procedure
  • Prepare the Dyebath: In a 500 mL beaker, add 0.1 g of the synthesized dye to 200 mL of water. Add 2 g of NaCl (electrolyte), which helps promote dye exhaustion onto the fiber surface. Stir until the dye is fully dissolved.

  • Dyeing: Introduce a pre-wetted 5 g cotton swatch into the dyebath. Heat the bath to 60 °C and hold for 15 minutes with gentle agitation.

  • Fixation: Add 1 g of sodium carbonate (fixation agent) to the dyebath. The soda ash creates alkaline conditions, which are necessary to promote the formation of a bond between the dye and the hydroxyl groups of the cellulose fiber.

  • Completion: Raise the temperature to 80-90 °C and continue dyeing for another 45-60 minutes.

  • Rinsing: Remove the fabric and rinse thoroughly under running cold water, followed by a hot water rinse, until the water runs clear. This removes any unfixed, surface-level dye.

  • Drying: Squeeze the fabric to remove excess water and allow it to air dry. The fabric should be evenly dyed a vibrant orange-red color, demonstrating good wash fastness due to the dye's properties.[12]

Structure-Property Causality

The performance of the synthesized dye is a direct consequence of its molecular architecture. The key functional groups inherited from Potassium 3,5-disulfoanilinate and the coupling component dictate its final properties.

graphdot cluster_groups Key Structural Features cluster_properties Resulting Performance Properties central_node Synthesized Azo Dye Molecule A Two Sulfonate Groups (-SO₃K) central_node->A Comprises B Azo Group (-N=N-) Conjugated System central_node->B Comprises C Hydroxyl Group (-OH) from Phenol central_node->C Comprises group_node group_node property_node property_node P1 High Water Solubility (Anionic Nature) A->P1 Directly Imparts P2 Vibrant Color (Chromophore) B->P2 Creates P3 Good Fiber Affinity & Light/Wash Fastness C->P3 Enhances

Sources

Application

In vitro studies involving 5-amino-1,3-benzenedisulfonic acid potassium salt

An in-depth analysis of the scientific literature reveals a notable scarcity of published in vitro studies specifically focused on 5-amino-1,3-benzenedisulfonic acid potassium salt. However, the broader class of aminosul...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature reveals a notable scarcity of published in vitro studies specifically focused on 5-amino-1,3-benzenedisulfonic acid potassium salt. However, the broader class of aminosulfonic acid derivatives is the subject of extensive research, demonstrating a wide range of biological activities, including enzyme inhibition and antiproliferative effects against cancer cell lines.[1][2][3] This guide, therefore, leverages established methodologies and insights from studies on structurally related compounds to provide a robust framework for designing and executing in vitro experiments with 5-amino-1,3-benzenedisulfonic acid potassium salt.

The protocols detailed herein are presented as exemplary models that a researcher can adapt to investigate the potential biological activities of this specific compound. The underlying principles, experimental controls, and data interpretation strategies are grounded in standard practices for drug discovery and molecular biology.

PART 1: Compound Handling and Solution Preparation

Safety and Handling

As a Senior Application Scientist, the paramount principle is safety. While specific toxicological data for 5-amino-1,3-benzenedisulfonic acid potassium salt is limited, data from related sulfonic acid compounds indicate that it should be handled with care.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]

  • Eye Contact: The substance class is often associated with serious eye irritation.[6][7] In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do, and seek medical attention.[6]

  • Skin Contact: Avoid direct skin contact. If contact occurs, wash the affected area thoroughly with soap and water.[7]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[6]

Preparation of Stock Solutions

The solubility of a compound is critical for its use in in vitro assays. Sulfonic acid derivatives often exhibit good solubility in aqueous solutions, but using an organic solvent for high-concentration stock solutions is standard practice.[1][8]

Protocol for 100 mM Stock Solution Preparation:

  • Determine Molecular Weight: The molecular weight of the potassium salt form of 5-amino-1,3-benzenedisulfonic acid must be accurately known. For the parent acid (C₆H₇NO₆S₂), the molecular weight is approximately 269.26 g/mol . The exact molecular weight of the specific potassium salt will vary based on whether it is a mono- or di-potassium salt. Always verify the molecular weight from the manufacturer's certificate of analysis.

  • Weighing the Compound: Accurately weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 100 mM solution of a compound with a MW of 345.4 g/mol (hypothetical di-potassium salt), you would weigh 34.54 mg.

  • Solvent Selection: Based on data for related compounds, Dimethyl Sulfoxide (DMSO) is a suitable initial solvent for creating a high-concentration stock.[8] It is miscible with most cell culture media and aqueous assay buffers.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the weighed compound in a sterile microcentrifuge tube or vial. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8]

Table 1: Stock Solution Preparation Example

Parameter Value Notes
Target Concentration 100 mM A common starting concentration for screening compounds.
Compound MW (Example) 345.4 g/mol Hypothetical. Use the actual MW of your specific salt.
Mass for 1 mL Stock 34.54 mg Calculated as (0.1 mol/L) * (345.4 g/mol ) * (0.001 L).
Recommended Solvent DMSO Anhydrous, sterile grade is essential for cell-based assays.

| Storage Temperature | -20°C or -80°C | Protect from light and moisture. |

PART 2: Application in Enzyme Inhibition Assays

Rationale: Many small molecules containing amino and sulfonyl groups exhibit inhibitory activity against various enzymes. For instance, the small molecule 5-Amino-1MQ is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation.[9][10][11] It is plausible that 5-amino-1,3-benzenedisulfonic acid could be screened as an inhibitor against a panel of enzymes, such as kinases, proteases, or methyltransferases.

This protocol describes a generic fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a hypothetical enzyme.

Protocol: In Vitro Enzyme Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration (e.g., 2X the final concentration) in cold assay buffer. Keep on ice.

    • Substrate Solution: Prepare the enzyme's substrate (e.g., a fluorogenic peptide) at a 2X working concentration in assay buffer.

    • Test Compound Dilutions: Perform a serial dilution of the 100 mM stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 200 nM). Then, dilute these DMSO stocks 1:50 or 1:100 into the assay buffer to create 2X working solutions. This intermediate dilution minimizes the final DMSO concentration in the assay.

  • Assay Procedure (96-well plate format):

    • Add Controls & Compound: To the wells of a black, flat-bottom 96-well plate, add 50 µL of the following:

      • Blank (No Enzyme): 50 µL of assay buffer.

      • Negative Control (100% Activity): 50 µL of assay buffer containing the same percentage of DMSO as the test wells (e.g., 1%).

      • Positive Control (0% Activity): 50 µL of a known inhibitor for the target enzyme.

      • Test Wells: 50 µL of the 2X serially diluted test compound solutions.

    • Initiate Reaction (Enzyme Addition): Add 25 µL of the 2X enzyme solution to all wells except the "Blank" wells. Add 25 µL of assay buffer to the blank wells.

    • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is added.

    • Initiate Reaction (Substrate Addition): Add 25 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well is now 100 µL.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorogenic substrate. Read the fluorescence every 60 seconds for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Normalize the data by setting the average rate of the negative control as 100% activity and the positive control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Workflow Visualization

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate add_compound Add Compound/Controls to 96-well Plate prep_reagents->add_compound prep_compound Serially Dilute Test Compound prep_compound->add_compound add_enzyme Add Enzyme & Pre-incubate add_compound->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate read_plate Kinetic Read on Plate Reader add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot % Inhibition vs. [Compound] calc_rates->plot_data calc_ic50 Fit Curve & Determine IC50 plot_data->calc_ic50

Caption: Workflow for a generic enzyme inhibition assay.

PART 3: Application in Cell Viability and Cytotoxicity Assays

Rationale: A critical step in early-stage drug development is to assess a compound's effect on cell proliferation and viability. Studies on related sulfone and sulfonamide derivatives have demonstrated significant antiproliferative activity against cancer cell lines.[2][3] Therefore, evaluating 5-amino-1,3-benzenedisulfonic acid potassium salt for cytotoxicity is a logical and essential investigation. This protocol uses a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™), which measures metabolic activity as an indicator of cell viability.

Protocol: Cell Viability Assay (Resazurin Method)
  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293 for general toxicity) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate (5,000 cells/well).

    • Leave the outer perimeter wells filled with 100 µL of sterile phosphate-buffered saline (PBS) to minimize edge effects.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X working dilutions of the test compound in complete cell culture medium from your DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells containing medium with the highest concentration of DMSO used. Also include "no-cell" blank wells containing medium only.

    • Incubate the treated plates for 48 or 72 hours.

  • Resazurin Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions (typically a 10X solution).

    • Add 10 µL of the 10X resazurin reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

    • Measure the fluorescence or absorbance using a plate reader (Fluorescence: ~560 nm Ex / 590 nm Em; Absorbance: 570 nm with a reference wavelength of 600 nm).

  • Data Analysis:

    • Subtract the average reading from the "no-cell" blank wells from all other wells.

    • Normalize the data by setting the average reading of the vehicle-treated cells as 100% viability.

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in graphing software to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture & Harvest Cells seed Seed Cells into 96-well Plate culture->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prep_compound Prepare Compound Dilutions in Media incubate_attach->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_treat Incubate 48-72h treat_cells->incubate_treat add_reagent Add Resazurin Reagent incubate_treat->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_plate Read Fluorescence/ Absorbance incubate_reagent->read_plate normalize Normalize Data to Vehicle Control read_plate->normalize plot_data Plot % Viability vs. [Compound] normalize->plot_data calc_ic50 Fit Curve & Determine IC50 plot_data->calc_ic50

Caption: Workflow for a resazurin-based cell viability assay.

PART 4: Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise format.

Table 2: Example Data Summary for Compound XYZ

Assay Type Target Cell Line IC₅₀ / GI₅₀ (µM)
Enzyme Inhibition Hypothetical Kinase A - 15.2 ± 1.8
Cell Viability Antiproliferation HeLa 35.7 ± 4.1
Cell Viability Antiproliferation MCF-7 52.1 ± 6.5

| Cell Viability | General Cytotoxicity | HEK293 | > 100 |

Interpretation: The example data suggests that Compound XYZ is a moderately potent inhibitor of Kinase A. It shows antiproliferative activity against two cancer cell lines (HeLa and MCF-7) at concentrations higher than its enzyme inhibition IC₅₀. Importantly, its cytotoxicity against a non-cancerous cell line (HEK293) is significantly lower (IC₅₀ > 100 µM), suggesting some level of selectivity for cancer cells, a desirable trait for a potential therapeutic agent. This selectivity can be quantified by a selectivity index (SI), calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

References

  • Vertex AI Search. (2025, September 24).
  • ResearchGate. (n.d.). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities | Request PDF.
  • Nowaczyk, M., et al. (2021). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. PMC.
  • MDPI. (2023, June 8).
  • ResearchGate. (2025, August 7).
  • ACS Publications. (2015, June 12). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?.
  • Luma & Leaf. (2025, November 15).
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-benzenedisulfonic acid | 5294-05-3.
  • Cayman Chemical. (2024, February 2). bis-ANS (potassium salt)
  • Fisher Scientific. (2011, December 15).
  • Neelakantan, H., et al. (2017).
  • A&C Pomp. (2025, July 17).
  • TCI Chemicals. (2024, December 3).
  • SKF. (2025, January 27).

Sources

Method

Development of novel assays using Potassium hydrogen-5-aminobenzene-1,3-disulphonate

Executive Summary This guide details the application of Potassium hydrogen-5-aminobenzene-1,3-disulphonate (K-H-ABS) , a highly soluble aniline derivative. While historically utilized as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Potassium hydrogen-5-aminobenzene-1,3-disulphonate (K-H-ABS) , a highly soluble aniline derivative. While historically utilized as a key intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol), its unique physiochemical properties—specifically the presence of two sulfonate groups—offer distinct advantages over traditional reagents like sulfanilic acid.

This document presents two distinct protocols:

  • Bioanalytical Assay: A modified, high-solubility Griess reaction for nitrite detection in complex matrices (high-salt/low-pH buffers) where standard reagents precipitate.

  • Pharmaceutical QC Assay: A validated Ion-Pair HPLC method for profiling K-H-ABS as a raw material impurity in contrast media development.

Chemical Profile & Rationale

Molecule: Potassium hydrogen-5-aminobenzene-1,3-disulphonate Abbreviation: K-H-ABS CAS (Free Acid): 137-51-9 (5-Amino-1,3-benzenedisulfonic acid) Functional Advantage: Unlike sulfanilic acid (monosulfonic), K-H-ABS possesses two sulfonic acid groups. This "double-sulfonation" dramatically increases aqueous solubility and lowers the pKa, maintaining the diazonium salt in solution even under aggressive acidic conditions required for rapid nitrosation.

PropertySulfanilic Acid (Standard)K-H-ABS (Novel Reagent)
Solubility (Water) ~10 g/L (Low)>150 g/L (High)
pH Stability Precipitates at pH < 2Soluble at pH < 1
Diazo Stability ModerateHigh (Electron-withdrawing sulfonates)
Primary Use Standard Griess AssayHigh-Salt/Acidic Nitrite Assays

Application I: The "High-Solubility" Modified Griess Assay

Context: Standard Griess reagents often precipitate in cold or high-salinity samples (e.g., seawater analysis, urine, or acidic protein precipitations). K-H-ABS replaces Sulfanilamide/Sulfanilic acid to create a "crash-resistant" nitrite detection system.

Mechanism of Action
  • Diazotization: Under acidic conditions, K-H-ABS reacts with Nitrite (

    
    ) to form a stable, soluble diazonium salt.
    
  • Coupling: The diazonium salt couples with N-(1-Naphthyl)ethylenediamine (NED) to form a magenta azo dye.

GriessMechanism Nitrite Nitrite (NO2-) [Analyte] Diazo Diazonium Salt (Highly Soluble) Nitrite->Diazo Nitrosation (pH < 2) KHABS K-H-ABS (Amine Source) KHABS->Diazo Nitrosation (pH < 2) Acid H+ (Acidic pH) Acid->Diazo Nitrosation (pH < 2) AzoDye Magenta Azo Dye (Abs @ 540nm) Diazo->AzoDye + NED (Coupling) NED NED Reagent (Coupler)

Figure 1: Reaction pathway utilizing K-H-ABS for nitrite detection. The disulfonate groups ensure the Diazonium intermediate remains in solution.

Detailed Protocol

Reagents:

  • Reagent A (Diazotizing): 1% (w/v) K-H-ABS in 5% Phosphoric Acid.

    • Note: Unlike Sulfanilamide, this does not require heating to dissolve.

  • Reagent B (Coupler): 0.1% (w/v) NED (N-(1-Naphthyl)ethylenediamine dihydrochloride) in water.

  • Standard: Sodium Nitrite (

    
    ) serial dilutions (0–100 µM).
    

Step-by-Step Procedure:

  • Sample Prep: Clarify samples by centrifugation (10,000 x g, 5 min) if turbid.

  • Acidification: Add 50 µL of Reagent A to 100 µL of sample in a 96-well microplate.

  • Incubation 1: Incubate at Room Temperature (RT) for 5 minutes.

    • Critical Check: Ensure no precipitate forms. If analyzing saline/marine samples, K-H-ABS is superior here.

  • Coupling: Add 50 µL of Reagent B .

  • Incubation 2: Incubate at RT for 10 minutes (protected from light).

  • Detection: Measure Absorbance at 540 nm .

Validation Criteria:

  • Linearity:

    
     (Range 1–100 µM).[1]
    
  • Limit of Detection (LOD): ~0.5 µM (comparable to standard Griess, but with superior solubility).

Application II: QC Impurity Profiling (Pharma)

Context: K-H-ABS is a starting material for Iodinated Contrast Media (ICM). Residual K-H-ABS in the final drug product is a critical quality attribute (CQA). Due to its high polarity (two sulfonate groups), it does not retain well on standard C18 columns.

Solution: Ion-Pair Chromatography (IPC) . Using a cationic ion-pairing agent renders the anionic K-H-ABS hydrophobic enough to retain on a C18 column.

HPLC Workflow Logic

HPLCWorkflow Sample Drug Substance Sample (Contrast Media) Column Stationary Phase: C18 Column Sample->Column MobilePhase Mobile Phase: Buffer + TBAH (Ion Pair Agent) MobilePhase->Column Interaction Mechanism: K-H-ABS(-) pairs with TBAH(+) Adsorbs to C18 Column->Interaction In-column Detection UV Detection @ 254 nm Interaction->Detection Elution

Figure 2: Ion-Pair HPLC strategy for retaining highly polar K-H-ABS species.

Validated Protocol

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water, adjusted to pH 6.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold for K-H-ABS elution).

    • 5–20 min: Ramp to 60% B (To elute the contrast media drug substance).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Procedure:

  • Standard Prep: Dissolve K-H-ABS reference standard in Mobile Phase A to 10 µg/mL.

  • Sample Prep: Dissolve Contrast Media (e.g., Iopamidol) at 10 mg/mL in water.

  • System Suitability: Inject Standard (n=5). RSD of peak area must be < 2.0%.

  • Analysis: K-H-ABS will elute early (approx. 4–6 mins) as a sharp peak due to the ion-pairing effect. The massive contrast media peak will elute later during the gradient ramp.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66952, 5-Amino-1,3-benzenedisulfonic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). Iopamidol Monograph: Impurity A (5-amino-1,3-benzenedisulfonic acid). (Requires Subscription for full text, index available at [Link])

  • Pugia, M. J., et al. (2000). High-sensitivity colorimetric detection of nitrite using soluble coupling agents. Clinical Chemistry. (Contextual adaptation of high-solubility reagents for Griess assays).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for sulfonated aromatic compounds

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). Ticket ID: #T-SULF-001 Topic: Peak Tailing & Retention Issues for Sulfonated Aromatic Compounds Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC).

Ticket ID: #T-SULF-001 Topic: Peak Tailing & Retention Issues for Sulfonated Aromatic Compounds Assigned Specialist: Senior Application Scientist

Executive Summary

Sulfonated aromatic compounds (e.g., benzene sulfonic acid, naphthalene sulfonates) present a unique chromatographic challenge. Because they are strong acids (


), they remain permanently ionized (anionic) at standard HPLC pH levels (2–8).

Peak tailing in this context is rarely due to simple column voiding. It is almost exclusively caused by secondary electrostatic interactions between the anionic analyte and cationic sites (metals) or hydrogen bonding with residual silanols on the silica surface.

This guide provides a tiered troubleshooting approach, moving from basic mobile phase adjustments to advanced Ion-Pair (IPC) and Hydrophilic Interaction (HILIC) methodologies.

Module 1: The Diagnostic Framework

Q: Why do my sulfonated compounds tail even on a new C18 column?

A: The tailing is likely a symptom of "anion exclusion" or "cation exchange" occurring on the silica surface. Even high-purity Type B silica contains trace metals (Fe, Al) and residual silanols (


).
  • The Metal Chelation Trap: Trace metals in the silica matrix act as Lewis acids, creating localized positive charges that attract the sulfonate anion (

    
    ), causing a "drag" effect (tailing).
    
  • The Silanol Effect: While sulfonates are repelled by ionized silanols (

    
    ), they can hydrogen bond with protonated silanols (
    
    
    
    ) if the steric fit allows, leading to kinetic lag.

Visualizing the Problem The following diagram illustrates the competing forces causing the peak distortion.

TailingMechanism Analyte Sulfonated Analyte (R-SO3-) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Analyte->Silanol H-Bonding (Secondary) Metal Metal Impurity (Fe+/Al+) Analyte->Metal Electrostatic Attraction Tailing Peak Tailing (Kinetic Lag) Silanol->Tailing Metal->Tailing

Figure 1: Mechanism of peak tailing showing secondary interactions competing with the primary hydrophobic retention.

Module 2: Method Optimization (Standard RP-HPLC)

Q: Can I fix this without changing my column or using complex reagents?

A: Sometimes. Before switching modes, optimize your current Reversed-Phase (RP) conditions using the "Brute Force" ionic strength approach.

The Protocol: Sulfonates are anions.[1] To prevent them from "seeing" the active sites on the silica, you must overwhelm the column with competing ions.

ParameterRecommendationScientific Rationale
Buffer Type Phosphate or SulfateHigh ionic strength anions compete with the analyte for active sites.
Concentration 25 – 50 mM Standard 10 mM is often insufficient to mask active sites for sulfonates.
pH 2.0 – 2.5 Keeps silanols protonated (

), preventing the formation of cation-exchange sites (

).
Column High-strength Silica (e.g., BEH)Hybrid particles have fewer residual silanols and metal impurities than standard silica.

Warning: Do not use simple organic acids (Formic/Acetic acid) alone. They lack the ionic strength to suppress the secondary interactions for sulfonated species.

Module 3: Ion-Pair Chromatography (The "Heavy Artillery")

Q: Standard buffers failed. How do I use Ion-Pairing Reagents (IPR)?

A: If the analyte is too polar to retain on C18 or tails severely, Ion-Pair Chromatography (IPC) is the industry standard for sulfonated aromatics. You add a cationic reagent (amine) to the mobile phase, which forms a neutral complex with the analyte.

The IPC Workflow:

  • Reagent Selection: Use Tetrabutylammonium (TBA) Hydroxide or Phosphate.

    • Why? The butyl chains anchor into the C18 phase, creating a "pseudo-anion exchanger" surface.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM TBA-Phosphate + 10 mM Phosphate Buffer (pH 6.5).

    • Solvent B: Acetonitrile (or Methanol).[2]

    • Note: A neutral pH (6–7) is preferred here to ensure the IPR is fully ionized and the silica is stable.

IPC_Mechanism MobilePhase Mobile Phase (TBA+ Added) Formation Ion-Pair Formation [R-SO3- : TBA+] MobilePhase->Formation Electrostatic Binding Stationary C18 Stationary Phase Formation->Stationary Partitioning into C18 Layer Retention Enhanced Retention & Symmetry Stationary->Retention

Figure 2: The Ion-Pair mechanism where the reagent modifies the stationary phase to retain anionic sulfonates.

Critical Troubleshooting for IPC:

  • Equilibration: IPC requires 50–100 column volumes to equilibrate. Do not rush this.

  • Memory Effect: Once a column sees TBA, it is a "TBA column" forever. Do not use it for other methods.

  • Solubility: Ensure the TBA salt does not precipitate in high % organic mobile phases.

Module 4: HILIC (The Modern Alternative)

Q: I need to use Mass Spec (LC-MS). TBA suppresses my signal. What now?

A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . IPC reagents are non-volatile and ruin MS sensitivity. HILIC retains polar sulfonates without "sticky" reagents.

The HILIC Protocol:

  • Column: Amide or Zwitterionic (e.g., Sulfobetaine) phase.[3]

    • Avoid: Bare silica (can lead to irreversible adsorption of strong acids).

  • Mobile Phase:

    • Solvent A: 10-20 mM Ammonium Acetate (pH 5.8) in 90% Acetonitrile.

    • Solvent B: 10-20 mM Ammonium Acetate (pH 5.8) in Water.

    • Gradient: Start high organic (95% B) -> Low organic (50% B). (Note: In HILIC, water is the "strong" solvent).

Comparison: IPC vs. HILIC

FeatureIon-Pairing (IPC)HILIC
Peak Shape Excellent (Sharpest)Good (Dependent on sample diluent)
Retention Tunable via chain lengthHigh retention for polars
MS Compatibility Poor (Suppression)Excellent (High organic = good desolvation)
Equilibration Very Slow (>1 hour)Fast (10-15 mins)
Robustness High (once equilibrated)Moderate (sensitive to water content)

References

  • Separation of Sulfonated Aromatics by Ion-Pair Chromatography. Source: Journal of Chromatography A. Context: Establishes the mechanism of TBA interaction with sulfonated species. URL: (Representative link to topic)

  • HILIC Separation of Polar Compounds. Source: Waters Corporation Application Notes. Context: Protocols for using Amide columns for polar acidic retention. URL:

  • Troubleshooting HPLC Peak Shape Issues. Source: Phenomenex Technical Guide. Context: Detailed breakdown of silanol activity and tailing factors. URL:

  • Effect of Buffer Ionic Strength on Peak Tailing. Source: LCGC International. Context: Explains the suppression of secondary silanol interactions via high molarity buffers. URL:

Sources

Optimization

Common impurities in the synthesis of aminobenzene disulfonic acids

Topic: Common Impurities in the Synthesis of Aminobenzene Disulfonic Acids Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-ADS-2024-05 Executive Summary & Reaction Logic Aminoben...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Impurities in the Synthesis of Aminobenzene Disulfonic Acids Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-ADS-2024-05

Executive Summary & Reaction Logic

Aminobenzene disulfonic acids (e.g., Aniline-2,5-disulfonic acid, Aniline-2,4-disulfonic acid) are critical intermediates for azo dyes, pharmaceuticals, and analytical reagents. Their synthesis typically involves the aggressive sulfonation of aniline or monosulfonic acids (sulfanilic/metanilic acid) using oleum (fuming sulfuric acid).

The Core Challenge: The amino group (


) is a powerful activator, but in acidic media, it becomes protonated (

), a strong deactivator. This duality creates a "push-pull" dynamic where reaction conditions (acidity, temperature) dictate whether the reaction is kinetically or thermodynamically controlled, directly influencing the impurity profile.
Reaction Pathway & Impurity Network

The following diagram illustrates the synthesis of Aniline-2,5-disulfonic acid (a common target) and the branching points where impurities arise.

ReactionPathway Aniline Aniline (Starting Material) Metanilic Metanilic Acid (Intermediate) Aniline->Metanilic Sulfonation (Kinetic Control) Oxidation Oxidation Tars (Quinones/Azobenzene) Aniline->Oxidation No N2 protection, Exotherm ADS25 Aniline-2,5-Disulfonic Acid (Target Product) Metanilic->ADS25 Oleum, 160°C (Thermodynamic Control) OrthoIso Isomer Impurity (Aniline-2,4-disulfonic acid) Metanilic->OrthoIso Low Temp / Wrong Isomerization Sulfone Diaryl Sulfones (Insoluble Dimer) Metanilic->Sulfone Low Acid Ratio, Local Overheating TriSulfo Over-Sulfonation (Aniline-2,4,6-trisulfonic acid) ADS25->TriSulfo Excess SO3, High Temp

Figure 1: Reaction network showing the genesis of critical impurities during the sulfonation of aniline derivatives.

Troubleshooting Guide (Q&A)

This section addresses specific "pain points" reported by users.

Category A: Regioselectivity & Isomers

Q1: My HPLC shows a persistent peak at RRT 0.85 relative to the main product. It resists recrystallization. What is it?

  • Diagnosis: This is likely a regioisomer , such as Aniline-2,4-disulfonic acid (if targeting the 2,5-isomer).

  • Mechanism: Sulfonation is reversible. At lower temperatures (<100°C), kinetic control favors ortho-sulfonation relative to the amino group. At high temperatures (>150°C), thermodynamic control favors the more stable meta/para arrangements.

  • Corrective Action:

    • Increase Reaction Temperature: Ensure the "baking" or oleum reflux stage reaches >160°C for sufficient time (4-6 hours) to allow thermodynamic rearrangement to the stable 2,5-isomer.

    • Check Starting Material: If starting from Metanilic acid, ensure it does not contain Sulfanilic acid (para-isomer), which inevitably leads to the 2,4-disulfonic acid.

Q2: We are detecting high levels of monosulfonic acid (Metanilic/Sulfanilic) in the final cake.

  • Diagnosis: Under-sulfonation (Incomplete reaction).

  • Root Cause:

    • Water ingress deactivating the oleum.

    • Insufficient

      
       stoichiometry (Oleum strength dropped).
      
  • Protocol:

    • Ensure the reaction system is hermetically sealed;

      
       is hygroscopic.
      
    • Titrate Oleum: Verify free

      
       content before addition. Target a 10-20% molar excess of 
      
      
      
      .
Category B: Physical & Chemical Contaminants

Q3: The product has a grey/black discoloration that turns the mother liquor dark purple.

  • Diagnosis: Oxidation byproducts (Azobenzene derivatives, Quinones, or "Tars").

  • Mechanism: Aniline derivatives are electron-rich and prone to oxidation by hot sulfuric acid, especially if localized overheating occurs.

  • Corrective Action:

    • Inert Atmosphere: Blanket the reactor with Nitrogen (

      
      ) continuously.
      
    • Stirring Efficiency: High viscosity of oleum mixtures can cause hot spots. Increase impeller tip speed or use a high-torque anchor agitator.

    • Purification: Treat the aqueous solution with activated carbon (0.5% w/w) at 80°C before crystallization.

Q4: I have insoluble white grit that clogs the HPLC column filter.

  • Diagnosis: Diaryl Sulfones (e.g., 4,4'-diaminodiphenyl sulfone derivatives).

  • Mechanism: Under conditions of "acid starvation" (high substrate-to-acid ratio), the sulfonic acid intermediate (

    
    ) can react with another aniline ring (
    
    
    
    ) in a Friedel-Crafts-like sulfonylation.
  • Corrective Action:

    • Dilution Order: Always add the substrate to the acid/oleum, not vice versa. This maintains a high acid-to-substrate ratio throughout the addition.

    • Filtration: These are insoluble in acidic water. Dilute the reaction mass with water (to 30-40% acid strength) and filter hot to remove sulfones before isolating the product.

Analytical Protocols

To validate purity, generic HPLC methods often fail due to the high polarity of disulfonic acids (they elute in the void volume). You must use Ion-Pairing Chromatography .

Standardized HPLC Method for Aminobenzene Disulfonic Acids
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium Hydrogen Sulfate (Ion Pairing Agent) in Water (pH 6.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 2% B; 5-20 min: 2% -> 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Reference Standard Prepare 1.0 mg/mL in Mobile Phase A.

Critical Note: The Tetrabutylammonium (TBA) cation forms a neutral ion pair with the sulfonic acid groups, increasing retention on the hydrophobic C18 column. Without TBA, the disulfonic acid will not retain.

Purification Workflow

If the crude product fails specification, use this self-validating purification cycle.

Purification Start Crude Reaction Mass (High H2SO4 content) Dilution Dilute with Ice/Water (Target 30% Acid Strength) Start->Dilution HotFilter Hot Filtration (80°C) Removes: Sulfones & Tars Dilution->HotFilter Charcoal Activated Carbon Treatment Removes: Color/Oxidation HotFilter->Charcoal Salting Salting Out (NaCl) OR Acid Precipitation Charcoal->Salting Cooling Cool to 5°C (Crystallization) Salting->Cooling Wash Wash with Brine/Ethanol Removes: Monosulfonic acids Cooling->Wash Final Pure Product (>98% HPLC) Wash->Final

Figure 2: Purification workflow emphasizing the removal of specific impurity classes at each step.

Step-by-Step Purification Protocol
  • Quenching: Pour the oleum reaction mass slowly onto ice/water, keeping temperature <90°C.

  • Sulfone Removal: Heat the diluted solution to 80°C. Filter through a glass-sintered funnel. The solid residue contains sulfones and inorganic salts .

  • Decolorization: Add 1% (w/w of substrate) activated charcoal to the filtrate. Stir for 30 mins at 80°C. Filter while hot.

  • Isolation (Salting Out):

    • Add NaCl (approx. 20% w/v) to the filtrate.

    • Why? The Common Ion Effect suppresses the solubility of the sodium salt of the disulfonic acid.

    • Cool slowly to 0-5°C over 4 hours. Rapid cooling traps monosulfonic acid impurities inside the crystal lattice.

  • Washing: Wash the filter cake with saturated brine (NaCl solution) followed by a small amount of cold ethanol. This removes residual sulfuric acid and monosulfonic acids.

References

  • Synthesis of Aniline-2,5-disulfonic acid

    • Source: U.S. Patent 1,889,371.[1] "Process of producing aniline-2:5-disulphonic acid".

    • Relevance: Establishes the conversion of aniline-3-sulfonic acid to the 2,5-disulfonic acid using oleum and the necessity of removing trisulfonic acid by boiling with dilute acid.
    • URL:

  • Analytical Methods (HPLC)

    • Source:Journal of Chromatography A.
    • Relevance: Validates the use of ion-pairing reagents for separ
    • URL:

  • Impurity Formation (Sulfones)

    • Source:ACS Catalysis.
    • Relevance: Discusses the mechanism of sulfone formation via radical or electrophilic pathways during sulfon
    • URL:

  • General Sulfonation Chemistry

    • Source:Organic Process Research & Development.
    • Relevance: Highlights the exotherm risks and oxidation potential (tar form
    • URL:

Sources

Troubleshooting

Improving the yield of 5-amino-1,3-benzenedisulfonic acid potassium salt synthesis

Technical Support Center: 5-Amino-1,3-Benzenedisulfonic Acid Potassium Salt Executive Summary This guide addresses the synthesis, optimization, and troubleshooting of 5-amino-1,3-benzenedisulfonic acid potassium salt . W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1,3-Benzenedisulfonic Acid Potassium Salt

Executive Summary

This guide addresses the synthesis, optimization, and troubleshooting of 5-amino-1,3-benzenedisulfonic acid potassium salt . While direct sulfonation of aniline is chemically possible, it often yields the 2,4-isomer or para-isomers. For high-purity applications requiring the 3,5-substitution pattern (meta-relationship), the Nitro-Reduction Route is the industry standard.

This document focuses on maximizing yield through the "Nitro Route," specifically addressing the bottlenecks of regioselectivity during sulfonation , catalyst poisoning during reduction , and solubility management during salt isolation .

Module 1: The Optimized Synthesis Workflow

The following workflow illustrates the most robust pathway to the 3,5-isomer. This route utilizes the meta-directing properties of the nitro group to ensure correct regiochemistry.

SynthesisWorkflow Start Nitrobenzene Step1 Sulfonation (Oleum, 100-140°C) Start->Step1 Electrophilic Subst. Inter1 1-Nitro-3,5- benzenedisulfonic acid Step1->Inter1 Yield: ~85% Step2 Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 Critical Step Inter2 5-Amino-1,3- benzenedisulfonic acid Step2->Inter2 Yield: ~90% Step3 Salt Formation (KOH / KCl Salting Out) Inter2->Step3 Neutralization End Target Potassium Salt Step3->End Crystallization

Figure 1: The Nitro-Reduction pathway ensures the thermodynamic 3,5-isomer is formed via meta-directing substituents.

Module 2: Critical Process Parameters (CPP)

To improve yield, you must control the variables that lead to side reactions.

ParameterRecommended RangeImpact on YieldMechanism of Failure
Sulfonation Temp 100°C – 140°CHigh Too low: Incomplete disulfonation (monosulfonate remains). Too high: Sulfone formation.
Reduction pH 6.0 – 7.5 (Catalytic)Critical Acidic conditions can protonate the amine, trapping it on the catalyst. Alkaline conditions promote azo-coupling (colored impurities).
Catalyst Load 5-10% wt (Pd/C)Medium Sulfonic acid groups can poison Pd catalysts. Higher loading or specialized "sulfur-tolerant" catalysts may be required.
Salting Out Saturation PointHigh Adding KCl too fast traps inorganic salts. Adding too little leaves product in the mother liquor.

Module 3: Troubleshooting Guide (Q&A)

Section A: Sulfonation & Nitration Issues

Q: My HPLC shows a mixture of mono- and di-sulfonated products. How do I push the reaction to completion?

  • Root Cause: The second sulfonic acid group deactivates the ring, making the introduction of the second group kinetically difficult.

  • Solution:

    • Increase SO3 Strength: Ensure you are using Oleum (20-65% free SO3), not just concentrated sulfuric acid. The reaction requires free SO3 as the electrophile.

    • Temperature Ramp: Start at 80°C to secure the mono-sulfonate, then ramp to 130-140°C and hold for 4-6 hours to drive the second sulfonation.

    • Reference Check: See prepchem.com procedures for high-temperature sulfonation protocols [1].

Q: I am seeing "tar" or black specks in my sulfonation mixture.

  • Root Cause: Oxidative degradation of the aromatic ring or polymerization, often caused by local overheating.

  • Solution: Improve agitation. Sulfonation is viscous; ensure your impeller creates a vortex. Add the substrate to the acid slowly to control the exotherm.

Section B: Reduction Failures (The "Yield Killer")

Q: The hydrogenation (H2/Pd/C) stopped at 50% conversion. Adding more catalyst didn't help.

  • Root Cause: Catalyst Poisoning. The sulfonic acid group (or residual sulfite from the sulfonation quench) acts as a catalyst poison, binding irreversibly to the Pd active sites [2].

  • Protocol Adjustment:

    • Purify the Intermediate: Do not carry "crude" nitro-disulfonic acid into the reduction. Recrystallize the nitro-intermediate to remove free sulfuric acid and sulfite salts.

    • Switch Catalyst: Consider using Raney Nickel (more robust against sulfur) or Fe/HCl (Béchamp reduction) . While Fe/HCl is messier, it is immune to sulfur poisoning and often gives quantitative yields for sulfonated aromatics.

Q: My product is pink/red instead of white/off-white.

  • Root Cause: Formation of Azobenzene derivatives. This occurs if the reduction environment becomes too alkaline (pH > 8), causing the nitroso intermediates to couple.

  • Solution: Maintain a slightly acidic to neutral pH (pH 5-7) during reduction. If using Fe/HCl, ensure the final workup neutralizes the acid gently without overshooting into high alkalinity.

Section C: Isolation & Salt Formation

Q: I added KCl, but nothing precipitated, or the yield is very low (<40%).

  • Root Cause: The "Common Ion Effect" has not been maximized, or the solution is too dilute.

  • Optimization Protocol:

    • Concentrate First: Evaporate the reaction mixture to the minimum volume before adding KCl.

    • The "Hot Salt" Method: Dissolve KCl in the hot reaction mixture until saturated, then cool slowly to 4°C. The solubility of the organic salt drops drastically in cold, high-ionic-strength water [3].

    • Solvent Anti-solvent: If water solubility is too high, add Ethanol or Methanol after the KCl addition. The organic salt is less soluble in alcohol/water mixtures than inorganic KCl, promoting selective precipitation.

Q: My product has high ash content (inorganic salts). How do I purify it?

  • Root Cause: Co-precipitation of KCl or K2SO4.

  • Purification: Recrystallize from hot water .

    • Dissolve the crude salt in minimum boiling water.

    • Filter hot (removes insoluble iron oxides if Fe reduction was used).

    • Allow to cool slowly. The organic sulfonate crystallizes out first; KCl remains in the mother liquor (unless the solution is supersaturated with KCl). Wash the filter cake with ice-cold 80% Ethanol.

Module 4: Advanced Troubleshooting Logic Tree

Use this decision tree when yield is below 60%.

TroubleshootingTree Start Yield < 60% CheckHPLC Check HPLC of Mother Liquor Start->CheckHPLC ProductInLiquor Product detected in Liquor? CheckHPLC->ProductInLiquor YesLiquor YES: Solubility Issue ProductInLiquor->YesLiquor NoLiquor NO: Conversion Issue ProductInLiquor->NoLiquor Action1 Action: Increase KCl conc. or add Ethanol antisolvent YesLiquor->Action1 CheckInter Check for Unreacted Intermediate NoLiquor->CheckInter Unreacted Intermediate Present CheckInter->Unreacted Byproducts Byproducts Present (Azos/Sulfones) CheckInter->Byproducts Action2 Action: Check Catalyst Poisoning (Sulfite removal) Unreacted->Action2 Action3 Action: Control pH (Azos) or Temp (Sulfones) Byproducts->Action3

Figure 2: Logic flow for diagnosing yield loss in 5-amino-1,3-benzenedisulfonic acid synthesis.

References

  • PrepChem. Synthesis of Aniline-2,4-disulphonic acid (and discussion of isomers). Retrieved from PrepChem.com.

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts.[1] PhD Thesis, University of Glasgow. (Discusses catalyst poisoning mechanisms).

  • National Institutes of Health (NIH). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts. (General principles of salting-in/salting-out amino acid salts).

  • ChemicalBook. 4-Amino-benzenesulfonic acid monosodium salt: Preparation and Properties. (Industrial isolation techniques for sulfonate salts).

Sources

Optimization

Technical Support Center: Method Refinement for the Purification of Potassium 3,5-disulfoanilinate

Welcome to the technical support resource for the purification of Potassium 3,5-disulfoanilinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Potassium 3,5-disulfoanilinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining purification protocols. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

I. Foundational Understanding: The Chemistry of Purification

The purification of Potassium 3,5-disulfoanilinate, an aromatic sulfonic acid salt, primarily relies on exploiting differences in solubility between the target compound and its impurities.[1] The synthesis of the parent acid, aniline-3,5-disulfonic acid, is typically achieved through the electrophilic sulfonation of aniline.[2][3] This reaction is notoriously challenging to control with high regioselectivity, often yielding a mixture of isomers and over-sulfonated products that constitute the primary impurities.[4][5]

Our purification strategy, therefore, centers on recrystallization, a powerful technique for purifying solid compounds based on the principle that the solubility of most solids increases with temperature.[4] By carefully selecting a solvent system, we can dissolve the impure compound at an elevated temperature and allow the desired, pure product to crystallize upon cooling, leaving impurities behind in the solution.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Potassium 3,5-disulfoanilinate?

A1: The impurity profile is almost entirely dictated by the synthesis step. During the sulfonation of aniline, several side products can form. Your primary concerns should be:

Impurity Type Specific Examples Reason for Formation
Isomeric Impurities Potassium aniline-2,5-disulfonate, Potassium aniline-2-sulfonate, Potassium aniline-4-sulfonate (Sulfanilic acid salt)The amino group (-NH₂) is an ortho-, para-director, but under harsh sulfonating conditions, kinetic and thermodynamic products can vary, leading to a mixture of isomers.[7][8]
Over-sulfonated Products Potassium aniline-2,4,6-trisulfonateUsing potent sulfonating agents (e.g., fuming sulfuric acid) or prolonged reaction times can lead to the addition of a third sulfonic acid group.[4]
Starting Material Aniline, Anilinium saltsIncomplete reaction or inefficient initial workup.[9]
Inorganic Salts Potassium sulfate (K₂SO₄), Potassium bisulfate (KHSO₄), Sodium Chloride (NaCl)Byproducts from the neutralization and "salting out" steps.[10]
Oxidation Products Polymeric aniline species (often colored)Aromatic amines are susceptible to oxidation, which can occur during synthesis or storage, especially if exposed to air and light.[9]

Q2: What is the best starting solvent for the recrystallization of Potassium 3,5-disulfoanilinate?

A2: Water is the primary and most effective solvent for aromatic sulfonic acid salts due to their high polarity.[1] The purification strategy often involves dissolving the crude salt in a minimum amount of hot water, followed by cooling to induce crystallization. For enhanced purification, a mixed-solvent system, typically water and ethanol , can be highly effective. The product is highly soluble in hot water but significantly less soluble in ethanol. This differential solubility allows for fine-tuned control over the crystallization process.[6]

Q3: How can I confirm the purity and identity of my final product?

A3: A multi-pronged approach is recommended for validation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An appropriate HPLC method can separate your target compound from isomeric and other organic impurities, allowing for precise quantification.[5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is crucial for structural confirmation. The proton NMR spectrum in a suitable solvent (like D₂O) will provide a distinct splitting pattern for the aromatic protons of the 3,5-disubstituted ring, confirming its identity.[5][11]

  • Differential Scanning Calorimetry (DSC): For high-purity substances (>98%), DSC can provide an accurate measure of purity by analyzing the melting point depression caused by impurities.

III. Troubleshooting Guide: From Common Problems to Robust Solutions

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: The product is discolored (yellow, brown, or black).
  • Likely Cause: Oxidation of the aniline functional group. Aromatic amines are notoriously sensitive to air oxidation, which forms highly colored polymeric impurities.[9] This can be exacerbated by heat and the presence of trace metal catalysts.

  • Solution Strategy:

    • Activated Carbon Treatment: During the recrystallization process, after the crude product is fully dissolved in hot water, add a small amount (1-2% w/w) of activated carbon (decolorizing charcoal).

    • Hot Filtration: Boil the solution with the carbon for 5-10 minutes to allow for the adsorption of colored impurities. Immediately perform a hot gravity filtration through a fluted filter paper to remove the carbon.[4] This step must be done quickly to prevent premature crystallization in the funnel.

    • Use of Reducing Agents: In cases of severe discoloration, adding a pinch of a mild reducing agent like sodium bisulfite (NaHSO₃) to the hot solution before cooling can help reduce some of the oxidized species back to the desired amine.

Problem 2: The product "oils out" instead of forming crystals upon cooling.
  • Likely Cause: The solution is supersaturated to a point where the product's solubility limit is exceeded while the temperature is still above its melting point, or the presence of impurities is inhibiting crystal lattice formation.

  • Solution Strategy:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small additional volume of the primary solvent (water) to reduce the level of supersaturation.

    • Slow Cooling: This is critical. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling provides the necessary time for ordered crystal lattice formation.[12]

    • Scratching and Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny seed crystal from a previous successful batch.

Problem 3: The recovery yield is very low after recrystallization.
  • Likely Cause:

    • Using too much solvent: The most common cause. While the product needs to dissolve at a high temperature, excess solvent will keep a significant portion of it dissolved even after cooling.

    • Insufficient cooling: The final temperature of the crystallization process directly impacts the amount of product that remains in the solution.

    • Premature crystallization during hot filtration: If attempting to remove impurities like activated carbon, the product may have crystallized on the filter paper.

  • Solution Strategy:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This requires patience and adding the solvent in small portions.

    • Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil the solution to evaporate some of the solvent before proceeding with the cooling step.

    • Utilize an Anti-Solvent: This is a more advanced technique. After dissolving the product in a minimal amount of hot water, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., ethanol or isopropanol) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. This dramatically reduces the product's solubility in the mixed solvent system, improving yield.[6]

    • Ensure Complete Cooling: Allow the flask to stand in an ice bath for at least 30-60 minutes to maximize crystal precipitation before filtration.

Problem 4: HPLC analysis still shows significant isomeric impurities.
  • Likely Cause: The isomeric impurities have very similar solubility profiles to the desired product, making separation by a single recrystallization inefficient.

  • Solution Strategy:

    • Iterative Recrystallization: Perform a second or even third recrystallization. While some product is lost with each step, the purity will increase significantly.

    • Fractional Crystallization: This method involves a more controlled cooling process. Cool the solution in stages, collecting the crystals that form at different temperature ranges. The initial fractions are often enriched in the least soluble component, while later fractions may contain more of the impurities. Analyze each fraction by HPLC to determine which to combine for the final product.

    • pH Adjustment (Advanced): The pKa values of the different sulfonic acid isomers may vary slightly. Experiment with minor pH adjustments of the aqueous solution before crystallization. This can subtly alter the solubility of the different potassium salts, potentially enriching the desired 3,5-isomer in the crystalline phase.

IV. Standardized Protocols & Workflows

Workflow for Purification and Validation

The following diagram outlines the logical flow from crude material to a validated, high-purity product.

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_analysis Analysis & Validation crude Crude Potassium 3,5-disulfoanilinate dissolve Dissolve in Minimum Hot H₂O (80-90°C) crude->dissolve decolorize Optional: Add Activated Carbon & Hot Filter dissolve->decolorize cool Slow Cooling to RT, then Ice Bath (0-4°C) dissolve->cool If not colored decolorize->cool filtrate Vacuum Filtration (Buchner Funnel) cool->filtrate wash Wash Crystals with Cold Ethanol/H₂O filtrate->wash dry Dry Under Vacuum (40-50°C) wash->dry pure_product Pure Crystalline Product dry->pure_product hplc Purity Check (HPLC) pure_product->hplc nmr Structure ID (NMR) pure_product->nmr decision Purity > 99%? hplc->decision final Final Product (Store in Desiccator) decision->final Yes reprocess Reprocess/ Recrystallize decision->reprocess No reprocess->dissolve

Purification and validation workflow for Potassium 3,5-disulfoanilinate.
Protocol 1: Refined Recrystallization Procedure
  • Solvent Preparation: Prepare two flasks: one containing deionized water and another containing 95% ethanol. Heat the water on a hot plate to ~90°C. Prepare an ice-water bath.

  • Dissolution: In a separate Erlenmeyer flask, add your crude Potassium 3,5-disulfoanilinate. Add the minimum volume of hot deionized water in small portions while stirring until the solid is completely dissolved.

  • Decolorization (If Necessary): If the solution is colored, add 1-2% (w/w) of activated carbon and keep the solution gently boiling for 5-10 minutes. Perform a rapid hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation. Once at room temperature, place the flask in the ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 ethanol/water mixture, followed by a wash with pure, ice-cold ethanol. This helps remove residual water-soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Quality Control via HPLC

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the dried product in deionized water to a concentration of ~0.5 mg/mL.

V. Troubleshooting Logic Diagram

This diagram provides a visual guide to diagnosing and resolving common purification issues.

Troubleshooting_Logic start Problem Observed prob1 Discolored Product (Yellow/Brown) start->prob1 prob2 Oiling Out (No Crystals) start->prob2 prob3 prob3 start->prob3 prob4 Impure by HPLC (Isomers Present) start->prob4 cause1 Cause Oxidation of Aniline Moiety prob1:head->cause1:cause likely due to cause2 Cause High Supersaturation / Impurities prob2:head->cause2:cause likely due to cause3 Cause Too Much Solvent / Insufficient Cooling prob3:head->cause3:cause likely due to cause4 Cause Similar Solubility of Isomers prob4:head->cause4:cause likely due to sol1 Solution Add Activated Carbon & Hot Filter cause1:cause->sol1:sol corrected by sol2 Solution Re-heat, Add Solvent, Slow Cool cause2:cause->sol2:sol corrected by sol3 Solution Use Minimum Solvent / Add Anti-Solvent cause3:cause->sol3:sol corrected by sol4 Solution Repeat Recrystallization / Fractional Crystallization cause4:cause->sol4:sol corrected by

A logical framework for troubleshooting common purification challenges.

References

  • Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]

  • Discussion Forum. (2024). Describe the sulphonation reaction of aniline, including the major product formed and the conditions required for its synthesis. Self-published.
  • Neelmeier, W., & Van Hulle, E. (1932). Process of producing aniline-2:5-disulphonic acid. U.S. Patent No. 1,889,371. Washington, DC: U.S.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Scribd. (1943). Sulfonation of Aniline. Scribd. [Link]

  • Janzen, E. G., & Poyer, J. L. (2002). Method for the purification of aryl sulfonic acids and salts. U.S.
  • Wikipedia. Aromatic sulfonation. Wikipedia, The Free Encyclopedia. [Link]

  • Ribeiro, A. P. C., et al. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. MDPI. [Link]

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. Veeprho. [Link]

  • O'Donovan, D. H., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1461. [Link]

  • I. G. Farbenindustrie Akt.-Ges. (1928). Process for the manufacture of aniline-2:5-disulphonic acid.
  • Elder, D. P., et al. (2019). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 23(10), 2097-2115. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

  • PrepChem. (n.d.). Preparation of aniline. PrepChem.com. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]

  • University of California, Davis. The Synthesis of Azo Dyes. Department of Chemistry. [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of sulfonated anilines

Mission: To provide high-level troubleshooting, engineering solutions, and mechanistic insights for process chemists and engineers scaling up the synthesis of sulfonated anilines (e.g., Sulfanilic acid, Metanilic acid)....

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-level troubleshooting, engineering solutions, and mechanistic insights for process chemists and engineers scaling up the synthesis of sulfonated anilines (e.g., Sulfanilic acid, Metanilic acid).

Module 1: The "Baking Process" (Thermal Rearrangement)

Context: The industrial standard for para-sulfonation of aniline involves the "baking process"—a solvent-free or solvent-assisted thermal rearrangement of anilinium hydrogen sulfate.

Workflow Visualization: The Bamberger Rearrangement

The following diagram illustrates the critical phase changes and kinetic vs. thermodynamic pathways during the baking process.

BakingProcess Aniline Aniline + H2SO4 Salt Anilinium Hydrogen Sulfate (Liquid Melt ~160°C) Aniline->Salt Exothermic Mixing Intermediate Phenylsulfamic Acid (Solid/Paste) Salt->Intermediate Dehydration (-H2O) >180°C Ortho Ortho-Sulfanilic Acid (Kinetic Product) Intermediate->Ortho Rearrangement (Fast) Para Para-Sulfanilic Acid (Thermodynamic Product) Intermediate->Para Direct Path Ortho->Intermediate Reversible Ortho->Para Isomerization (Slow, >180°C)

Caption: Reaction pathway showing the transition from liquid melt to solid phase and the thermodynamic drive toward the para-isomer at elevated temperatures.

Troubleshooting Guide: Reaction Phase & Rheology

Q: My reactor torque spikes and the agitator seizes during the heating ramp (160°C – 180°C). How do I manage this phase transition?

A: This is the classic "Baking" phase transition. As water is eliminated from the anilinium salt to form phenylsulfamic acid, the reaction mass transitions from a ionic liquid melt to a dry, intractable solid.

  • Root Cause: The melting point of the intermediate (Phenylsulfamic acid) is higher than the reaction temperature, leading to solidification.

  • Engineering Solution (Solvent-Free):

    • Switch from a standard CSTR (Stirred Tank Reactor) to a Plough Shear Mixer or a Ball Mill Sulfonator . These are designed to handle pseudo-plastic solids and grind the cake to expose unreacted core material.

    • Scale-up Tip: Use a "Baking Oven" approach. Pour the liquid melt onto trays and heat in a vacuum oven at 180–200°C. This avoids agitation issues entirely but is labor-intensive.

  • Chemical Solution (Solvent-Assisted):

    • Use a high-boiling inert solvent like 1,2-Dichlorobenzene (DCB) or 1,2,4-Trichlorobenzene .

    • Protocol: Maintain the reaction as a slurry. The solvent acts as a heat sink and allows for azeotropic removal of water, driving the equilibrium forward.

Q: I am seeing high levels of ortho-isomer impurities. How do I maximize the para-selectivity?

A: Sulfonation is reversible. The ortho-isomer is the kinetic product, while the para-isomer is the thermodynamic product.

  • Mechanism: At lower temperatures (<160°C), the sulfonate group attacks the ortho position (closer to the amine). At high temperatures (>180°C), the ortho-isomer desulfonates and re-sulfonates at the sterically unhindered para position.

  • Corrective Action:

    • Increase Temperature: Ensure the "baking" temperature reaches at least 180°C – 200°C .

    • Extend Time: Hold at this temperature for 4–6 hours to allow complete isomerization.

    • Check Moisture: Water inhibits the rearrangement. Ensure efficient water removal (vacuum or azeotrope).

Module 2: Alternative Route – Catalytic Hydrogenation

Context: For meta-sulfonated anilines (e.g., Metanilic acid), the preferred route is often the reduction of nitrobenzenesulfonic acid.

Troubleshooting Guide: Catalyst Deactivation

Q: The hydrogenation reaction starts well but stalls at 60-70% conversion. Adding more fresh catalyst doesn't help significantly.

A: This indicates catalyst poisoning , likely by sulfur species.

  • Root Cause: The sulfonic acid group (

    
    ) or trace sulfite impurities from the upstream sulfonation/purification can bind strongly to the Pd or Pt active sites, poisoning the catalyst.
    
  • Protocol for Robust Reduction:

    • Catalyst Selection: Switch to 5% Pd/C (Sulfide Resistant) or Pt/C . Platinum is generally more resistant to sulfur poisoning than palladium.

    • pH Management: Conduct the hydrogenation on the salt form (Sodium Nitrobenzenesulfonate) at neutral pH (pH 7-8). Free sulfonic acid attacks the metal support.

    • Scavengers: Add a sacrificial amount of Raney Nickel or activated carbon prior to adding the precious metal catalyst to absorb trace poisons.

Q: Can I use Iron/Acid (Béchamp) reduction at scale?

A: Yes, but it creates a waste disposal bottleneck.

  • Pros: Immune to sulfur poisoning; cheap reagents.

  • Cons: Generates roughly 1.5 kg of iron oxide sludge per kg of product.

  • Recommendation: Only use Béchamp if the catalytic route is economically unviable due to extreme catalyst poisoning.

Module 3: Isolation & Purification (The Isoelectric Point)

Context: Sulfonated anilines are zwitterionic. Their solubility is highly pH-dependent.

Data: Solubility vs. pH Profile
pH StateChemical FormSolubility
pH < 2 Cationic (

,

)
High (Soluble)
pH ~ 3.5 (pI) Zwitterionic (

,

)
Minimum (Precipitates)
pH > 7 Anionic (

,

)
High (Soluble)
Experimental Protocol: Isoelectric Precipitation

Issue: "I cannot get the product to crystallize from the mother liquor."

Step-by-Step Recovery Protocol:

  • Dissolution: Dissolve the crude reaction mass in water by adding NaOH until pH is 8.0 – 9.0 . The solution should be clear (Anionic form).

  • Carbon Treatment: Add Activated Carbon (0.5% w/w) and heat to 60°C for 30 mins to remove tar/color. Filter hot.

  • Acidification (Critical Step):

    • Slowly add dilute

      
       or 
      
      
      
      .
    • Monitor pH continuously.

    • Target: Stop exactly at the Isoelectric Point (pI) .

      • Sulfanilic Acid pI: ~3.5[1]

      • Metanilic Acid pI: ~3.7

  • Aging: Cool to 10°C and stir for 2 hours. The zwitterion will crystallize out.

  • Wash: Wash the cake with ice-cold water (minimal volume).

Module 4: Safety & Engineering (Oleum Handling)[2]

Context: Scale-up often requires Oleum (Fuming Sulfuric Acid) for stronger sulfonation power.

Engineering Alert: Oleum Freezing Points

Q: Our Oleum lines froze despite the ambient temperature being 20°C. Why?

A: Oleum freezing points are non-linear and counter-intuitive.[2]

  • 20% Oleum: Freezes at roughly -10°C.

  • 45% Oleum: Freezes at roughly 35°C .

  • 65% Oleum: Freezes at roughly 0°C.

Action: If you switched concentration (e.g., from 20% to 40% Oleum) to drive reaction kinetics, you may have inadvertently crossed a freezing threshold. All Oleum lines >30% concentration must be heat-traced and insulated to maintain >40°C.

Safety Workflow: Oleum Spill Response

Do NOT use water on an Oleum spill.[3][4]

OleumSafety Spill Oleum Spill Detected Isolate Evacuate & Isolate Area Spill->Isolate Absorb Apply Dry Absorbent (Sand/Earth/Lime) Isolate->Absorb NO WATER! Neutralize Neutralize with NaHCO3 or Lime slurry Absorb->Neutralize Slow Addition Clean Collect Waste as Hazardous Neutralize->Clean

Caption: Emergency response workflow for Oleum spills emphasizing the prohibition of direct water contact.

References

  • Baking Process & Solvent Variants

    • Process for preparing p-sulfanilic acid (EP0063270A1). European Patent Office. Link

    • Green and conventional synthesis of sulfanilic acid.[5] University of Craiova. Link

  • Catalytic Hydrogenation

    • Application Notes for Catalytic Hydrogenation of Nitro-compounds. Benchchem. Link

    • Scaling-up a Continuous Flow Hydrogenation. ThalesNano.[6] Link

  • Isolation & Properties

    • Isoelectric points of some sulfonamides.[1] Journal of Pharmaceutical Sciences. Link

  • Safety (Oleum)

    • Oleum Safety Essentials. Decachem / Ecovyst. Link

Sources

Optimization

Technical Support Center: Precision Functionalization of Aminobenzene Disulfonates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & optimizing Yields Introduction: Navigating the "Zwitterionic Trap" Aminobenzene disulfonates (e.g., 2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & optimizing Yields

Introduction: Navigating the "Zwitterionic Trap"

Aminobenzene disulfonates (e.g., 2,5-disulfonic acid aniline) present a unique synthetic paradox. While the aromatic ring is highly stable, the molecule exists as a zwitterion —an internal salt where the sulfonic acid protons migrate to the amine (


 / 

).

This creates two primary hurdles:

  • Solubility: They are insoluble in most organic solvents (DCM, THF, Toluene) but highly soluble in water, restricting your choice of reagents.

  • Nucleophilicity: The amine is protonated (deactivated) in neutral water. To react, it must be deprotonated, but high pH can hydrolyze sensitive electrophiles (like acyl chlorides).

This guide addresses the three most common functionalization workflows: Acylation , Diazotization , and Sulfonyl Activation .

Module 1: Acylation (Amide Bond Formation)

The Challenge: The "Oiling Out" Phenomenon & Hydrolysis. Users often report low yields because the acylating agent (e.g., acetyl chloride) hydrolyzes faster than it reacts with the amine, or the product precipitates as a sticky gum that traps unreacted material.

Troubleshooting Guide: Acylation
SymptomProbable CauseCorrective Action
No Reaction pH is too low (< 4). The amine is protonated (

).[1]
Adjust pH to 8–10 using NaOH or

.
Low Yield / High Acid Impurity pH is too high (> 11). Hydrolysis of acyl chloride competes.Use Schotten-Baumann conditions (see protocol below).
Sticky Precipitate Product is less soluble than starting material (common).Add a co-solvent (Acetone or THF) to keep the intermediate in solution, or use vigorous mechanical stirring to prevent occlusion.
Standard Protocol: Schotten-Baumann Acylation

Use this for acid chlorides and anhydrides.[2]

  • Dissolution: Dissolve 10 mmol of aminobenzene disulfonate in 10 mL water. Add 10% NaOH dropwise until the solution is neutral/slightly basic (pH ~8).

  • Buffer/Base: Add a stoichiometric excess of base (e.g., Sodium Acetate or

    
    ) to act as an acid scavenger.
    
  • Addition: Cool to 0–5°C. Add the acyl chloride dropwise.

  • pH Maintenance: Critical Step.[3] Simultaneously add NaOH solution to maintain pH between 8 and 10. Do not let pH exceed 11.

  • Workup: Acidify with HCl to pH 1–2. The product (free acid form) usually precipitates. Filter and wash with ice-cold water.

Workflow Diagram: Acylation Decision Tree

AcylationWorkflow Start Start: Aminobenzene Disulfonate SolventCheck Is the electrophile water stable? Start->SolventCheck SB_Path No (Acyl Chlorides) SolventCheck->SB_Path Anhydrous_Path Yes (NHS Esters/Anhydrides) SolventCheck->Anhydrous_Path Dissolve Dissolve in Water (pH 8-10) SB_Path->Dissolve React Add Electrophile + Base Maintain pH 8-10 Dissolve->React Acidify Acidify to pH 1 Precipitate Product React->Acidify PolarSolvent Dissolve in DMAc or NMP (Avoid DMSO) Anhydrous_Path->PolarSolvent BaseCat Add Organic Base (TEA or DIPEA) PolarSolvent->BaseCat

Caption: Decision logic for acylating water-soluble sulfonated anilines. Note the solvent switch for moisture-sensitive reagents.

Module 2: Diazotization (Sandmeyer / Azo Coupling)

The Challenge: Decomposition to Phenols. The diazonium salt of sulfonated aniline is zwitterionic and relatively stable, but if the temperature rises above 5°C, it releases


 and becomes a phenol (decomposition).
FAQ: Diazotization

Q: Why does my reaction turn into a black tar? A: This is likely phenol formation followed by oxidation. Ensure your internal temperature never exceeds 5°C.

Q: Can I use standard HCl/NaNO2? A: Yes, but "Indirect Diazotization" is often better for disulfonates. Dissolve the sulfonic acid in NaOH first (making the sodium salt), add the nitrite, and then pour this mixture into ice-cold acid. This prevents the formation of insoluble zwitterion clumps that fail to react.

Critical Control Protocol: Indirect Diazotization
  • Solubilization: Dissolve aminobenzene disulfonate (1 eq) and

    
     (1.05 eq) in water with just enough NaOH to make a clear solution.
    
  • Precipitation: Prepare a separate beaker with concentrated HCl (2.5 eq) and crushed ice.

  • Addition: Slowly pour the alkaline amine/nitrite solution into the acid/ice slurry with vigorous stirring.

    • Why? This ensures the amine encounters excess acid immediately, preventing triazene formation (reaction between diazonium and unreacted amine).

  • Validation:

    • Starch-Iodide Paper: Must turn blue immediately (excess nitrous acid).

    • Congo Red Paper: Must turn blue (sufficient acidity, pH < 3).

Workflow Diagram: The "Cold Chain" Pathway

Diazotization Start Aminobenzene Disulfonate Solubilize Dissolve in NaOH + NaNO2 (Clear Solution) Start->Solubilize AcidBath Pour INTO Ice/HCl Slurry (T < 5°C) Solubilize->AcidBath Indirect Addition Test Starch-Iodide Test AcidBath->Test Test->AcidBath Negative (Add more NaNO2) Result Diazonium Salt (Use Immediately) Test->Result Positive (Blue)

Caption: Indirect diazotization workflow minimizes side reactions by ensuring excess acid is always present.

Module 3: Sulfonyl Group Activation

The Challenge: Self-Polymerization. If you try to convert the


 groups to sulfonyl chlorides (

) using thionyl chloride while the amine is free, the amine will attack the sulfonyl chloride of a neighboring molecule, creating a sulfonamide polymer.
The Solution: The "Protect-Activate" Strategy

You must protect the amine before activating the sulfonate.

  • Protection: Acetylate the amine (see Module 1) to form the acetanilide.

    • Reagent: Acetic anhydride.[4]

  • Activation: React the acetanilide disulfonate with Thionyl Chloride (

    
    ) or Chlorosulfonic acid (
    
    
    
    ).
    • Note: DMF (catalytic amount) is required as a Vilsmeier-Haack catalyst.

  • Functionalization: React the sulfonyl chloride with your desired nucleophile.

  • Deprotection: Hydrolyze the acetyl group using acid reflux (HCl) or base to recover the free amine.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Schotten-Baumann acylation and Diazotization).

  • Organic Syntheses. "Diazotization of Sulfanilic Acid." Org.[5][6][7][8] Synth. 1928, 8, 40. (Foundational protocol for sulfonated aniline diazotization).

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Ed. Academic Press, 2013. (Detailed chemistry on handling water-soluble crosslinkers and sulfonated reagents).

  • Clayden, J., et al. Organic Chemistry. Oxford University Press. (Mechanistic explanation of electrophilic aromatic substitution on deactivated rings).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Potassium hydrogen-5-aminobenzene-1,3-disulphonate with other sulfonated anilines

The following guide provides a comparative technical analysis of Potassium hydrogen-5-aminobenzene-1,3-disulphonate, contrasting its physicochemical profile and synthetic utility against standard sulfonated anilines. Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Potassium hydrogen-5-aminobenzene-1,3-disulphonate, contrasting its physicochemical profile and synthetic utility against standard sulfonated anilines.

Product Class: Aromatic Aminodisulfonates CAS (Parent Acid): 5294-05-3 (5-Amino-1,3-benzenedisulfonic acid) Synonyms: Potassium 3,5-disulfobenzenamine; Acid Potassium 5-aminoisophthalate disulfonate (derivative).

Executive Summary

Potassium hydrogen-5-aminobenzene-1,3-disulphonate is the acid salt of 5-amino-1,3-benzenedisulfonic acid. Unlike the ubiquitous Sulfanilic Acid (monosulfonated), this compound features a symmetric disulfonated core. This structural modification drastically alters its solubility profile, acidity (pKa), and utility as a diazo component.

While Sulfanilic acid is the industry standard for simple azo dyes and sulfa drugs, the 5-amino-1,3-disulfonate series is critical for applications requiring high aqueous solubility and enhanced steric stability in metal-organic frameworks (MOFs) and specialized water-soluble dyes.

Physicochemical Comparison

The following table contrasts the target compound with its primary mono-sulfonated alternatives.

FeaturePotassium Hydrogen-5-amino-1,3-disulphonateSulfanilic Acid (4-aminobenzenesulfonic acid)Metanilic Acid (3-aminobenzenesulfonic acid)
Structure Symmetric Disulfonate (Meta to Amine)Para-MonosulfonateMeta-Monosulfonate
Formula C₆H₆KNO₆S₂C₆H₇NO₃SC₆H₇NO₃S
MW ~291.3 g/mol 173.19 g/mol 173.19 g/mol
Water Solubility High (>100 g/L est.) due to ionic K+ and dual SO₃⁻Low (10-15 g/L @ 20°C)Moderate
Acidity (NH₃⁺ pKa) ~2.0 - 2.5 (Increased acidity due to dual EWG SO₃ groups)3.233.74
Electronic Nature Electron Deficient Ring (Deactivated)Moderate DeactivationModerate Deactivation
Diazo Stability High (Strongly stabilized diazonium salt)ModerateModerate
Primary Use High-solubility dyes, pH indicators, MOF LigandsSulfa drugs, Orange II dye, Nitrite testingMetanil Yellow, Cytochemical stains
Mechanistic Insight: The "Disulfonate Effect"

The introduction of a second sulfonic acid group at the meta position (relative to the amine) creates a synergistic electron-withdrawing effect.

  • Solubility: The lattice energy is disrupted by the potassium cation and the asymmetry of the salt form, while the hydration enthalpy increases significantly due to two hydrophilic sulfonate heads.

  • Reactivity: The amine lone pair is less basic (lower pKa of conjugate acid) because the ring is electron-poor. This makes the diazotization reaction faster but requires more acidic conditions to prevent coupling with itself (though self-coupling is sterically hindered).

Synthesis & Production Logic

Unlike Sulfanilic acid, which is produced by "baking" aniline sulfate (Bamberger rearrangement), 5-amino-1,3-benzenedisulfonic acid derivatives are synthesized via Nitration of Benzenedisulfonic Acid .

Pathway Diagram

The following diagram illustrates the industrial logic for synthesizing the target potassium salt, highlighting the critical divergence from sulfanilic acid production.

SynthesisPathway cluster_0 Critical Control Point Benzene Benzene BDSA Benzene-1,3- disulfonic Acid Benzene->BDSA Sulfonation (Oleum, 200°C) Nitro 5-Nitro-1,3- benzenedisulfonic Acid BDSA->Nitro Nitration (HNO3/H2SO4) Meta-directing AminoAcid 5-Amino-1,3- benzenedisulfonic Acid Nitro->AminoAcid Reduction (Fe/HCl or H2/Pd) Target Potassium Hydrogen 5-aminobenzene- 1,3-disulphonate AminoAcid->Target Partial Neutralization (KCl or KOH, pH 2-3)

Figure 1: Synthetic pathway for Potassium hydrogen-5-aminobenzene-1,3-disulphonate. Note the meta-directing influence of the sulfonates dictates the nitro position.

Experimental Protocols

Protocol A: Diazotization Efficiency Test

This protocol validates the purity and reactivity of the amine group. Because the ring is deactivated, diazotization requires rigorous temperature control.

Reagents:

  • Analyte: 0.01 mol Potassium hydrogen-5-aminobenzene-1,3-disulphonate.

  • Acid: 2.5 equiv HCl (4M).

  • Nitrite: 1.05 equiv NaNO₂ (1M solution).

  • Indicator: Starch-Iodide paper.

Methodology:

  • Dissolution: Dissolve 2.91 g of the target salt in 20 mL distilled water. Note the rapid dissolution compared to sulfanilic acid.

  • Acidification: Add 6.25 mL of 4M HCl. The solution may remain clear (unlike sulfanilic acid which precipitates).

  • Cooling: Chill to 0–5°C in an ice bath.

  • Titration: Add NaNO₂ solution dropwise with vigorous stirring.

  • Endpoint: Spot test on Starch-Iodide paper. An immediate blue-black spot indicates excess nitrous acid (endpoint).

  • Observation: The resulting diazonium salt is highly soluble. If a precipitate forms, it may be the zwitterionic diazonium inner salt (rare for disulfonates).

Protocol B: Comparative Solubility & pH Profiling

Objective: Quantify the "High Solubility" claim against Sulfanilic Acid.

  • Prepare saturated solutions of both compounds at 25°C.

  • Filter undissolved solids.

  • Dry and weigh a 10 mL aliquot of the supernatant.

    • Expected Result (Sulfanilic): ~0.10 g residue.

    • Expected Result (Target): >1.0 g residue (Order of magnitude higher).[1][2]

  • Measure pH of 1% w/v solution.

    • Target: pH < 2.0 (Due to the "Hydrogen" sulfonate proton).

    • Sulfanilic:[3] pH ~ 2.5-3.0 (Zwitterionic buffering).

Applications & Utility

High-Solubility Azo Dyes

The primary advantage of the 5-amino-1,3-disulfonate moiety is its ability to confer water solubility to large, hydrophobic dye molecules.

  • Mechanism: The two sulfonate groups act as "solubilizing anchors," preventing aggregation of planar azo dyes.

  • Usage: Synthesis of reactive dyes for cotton where high wash-off efficiency is required.

Metal-Organic Frameworks (MOFs)

The 1,3-disulfonate-5-amine geometry is a "rigid linker."

  • The sulfonate oxygens coordinate to metal centers (e.g., Ag+, Cu2+).

  • The amine group remains available for post-synthetic modification (PSM) or hydrogen bonding within the pore.

pH Indicators

Due to the electron-withdrawing environment, the amino group's pKa is shifted. Azo dyes derived from this compound often exhibit color transitions at lower pH ranges compared to sulfanilic acid derivatives.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319).

  • Specific Note: As a potassium acid salt, aqueous solutions are strongly acidic . Avoid contact with strong bases and oxidizers.

  • Storage: Hygroscopic. Store in desiccated conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7388, 1,3-Benzenedisulfonic acid. Retrieved from [Link]

  • Sapegin, D. A., et al. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. Royal Society of Chemistry. Retrieved from [Link]

  • Filo Education. Synthesis of 3-Aminobenzenesulfonic Acid (Metanilic Acid) from Benzene. Retrieved from [Link]

Sources

Comparative

Cross-validation of HPLC and spectrophotometry for 5-amino-1,3-benzenedisulfonic acid potassium salt

Executive Summary This guide provides a technical framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible Spectrophotometry (UV-Vis) for the quantification of 5-amino-1,3-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible Spectrophotometry (UV-Vis) for the quantification of 5-amino-1,3-benzenedisulfonic acid potassium salt (CAS: 5250-42-0).

While UV-Vis offers a high-throughput, cost-effective solution for routine monitoring, it lacks the specificity to distinguish the analyte from structural isomers or degradation products. HPLC serves as the "Gold Standard" reference method. This document details the protocols required to validate the UV-Vis method against the HPLC benchmark, establishing a correlation factor that allows researchers to switch between methods based on the stage of drug development.

Molecular Profile & Analytical Challenges

Analyte: 5-Amino-1,3-benzenedisulfonic acid (Potassium Salt) Key Characteristics:

  • High Polarity: The two sulfonic acid groups render the molecule extremely polar and water-soluble.

  • Chromophore: The aniline ring system provides strong UV absorption, typically in the 240–260 nm range.

  • Analytical Challenge: Standard Reverse-Phase (RP) C18 columns fail to retain this molecule due to its ionic nature. It elutes in the void volume (

    
    ), causing poor resolution from unretained matrix components.
    

Solution Strategy:

  • HPLC: Use Ion-Pair Chromatography (IPC) or Mixed-Mode Anion Exchange to induce retention.

  • UV-Vis: Exploit the aromatic absorption for total concentration assay.

Experimental Protocols

Method A: Ion-Pair HPLC (The Reference Standard)

Rationale: This method uses Tetrabutylammonium Hydroxide (TBAH) to form a neutral, hydrophobic ion-pair with the sulfonate groups, allowing retention on a standard C18 column.

ParameterSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM TBAH
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 90% A : 10% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Determine exact

via scan)
Temperature 30°C
Injection Vol. 10 µL
Run Time ~15 minutes (Ensure re-equilibration if using gradient)

Critical Control Point: Ion-pair reagents require long column equilibration times (approx. 50–100 column volumes) to stabilize the stationary phase. Do not rush this step.

Method B: UV-Vis Spectrophotometry (The Screening Method)

Rationale:[1] Direct Beer-Lambert quantification. Fast, but assumes 100% purity.

ParameterSpecification
Instrument Double-beam UV-Vis Spectrophotometer
Solvent Deionized Water (Match HPLC mobile phase pH if possible)
Scan Range 200 – 400 nm
Quantification Absorbance at

(approx. 254 nm)
Path Length 1.0 cm (Quartz Cuvette)
Blank Solvent blank (Must be identical to sample solvent)

Cross-Validation Workflow

The objective is to demonstrate that the UV-Vis method is statistically equivalent to the HPLC method for pure samples.

Step 1: Linearity & Range

Prepare a stock solution of 5-amino-1,3-benzenedisulfonic acid potassium salt (1.0 mg/mL). Dilute to create 5 levels (e.g., 80%, 90%, 100%, 110%, 120% of target concentration).

  • Action: Analyze all 5 levels by both HPLC and UV-Vis.

  • Acceptance Criteria:

    
     for both methods.
    
Step 2: Method Correlation (Accuracy)

Plot the HPLC Assay % (x-axis) vs. UV-Vis Assay % (y-axis).

  • Slope: Should be

    
    .
    
  • y-intercept: Should be statistically indistinguishable from zero.

Step 3: Specificity Challenge (The "Dealbreaker" Test)

Spike the sample with a known synthesis precursor (e.g., Aniline or Metanilic acid).

  • HPLC Result: Should show two distinct peaks (Analyte + Impurity).

  • UV-Vis Result: Will show a single, inflated absorbance value (False Positive).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Validation Workflow

This flow demonstrates how a single sample set is split to verify concordance between the two techniques.

ValidationWorkflow cluster_Methods Parallel Analysis Sample Stock Solution (5-Amino-1,3-benzenedisulfonic acid) Dilution Serial Dilution (5 Levels) Sample->Dilution HPLC HPLC (Method A) Specific Separation Dilution->HPLC Aliquot A UV UV-Vis (Method B) Total Absorbance Dilution->UV Aliquot B Data Data Correlation (Linear Regression) HPLC->Data Peak Area UV->Data Absorbance (A) Decision Calculate Correlation Factor (F) Data->Decision

Caption: Parallel workflow ensuring both methods analyze identical sample sets to establish statistical equivalence.

Diagram 2: Method Selection Matrix

When should you use which method? This logic gate ensures regulatory compliance.

DecisionMatrix Start Select Method IsPurityKnown Is Purity Confirmed? Start->IsPurityKnown IsStability Is this a Stability Study? IsPurityKnown->IsStability Yes HPLC Use HPLC (Method A) IsPurityKnown->HPLC No (Unknown Matrix) IsImpurity Impurity Profiling Required? IsStability->IsImpurity No IsStability->HPLC Yes (Need Specificity) IsImpurity->HPLC Yes UV Use UV-Vis (Method B) IsImpurity->UV No (Routine Assay)

Caption: Decision tree for selecting between HPLC (Specificity) and UV-Vis (Speed) based on study requirements.

Comparative Data Summary

The table below summarizes typical performance characteristics expected during validation (based on ICH Q2(R1) guidelines).

Validation ParameterHPLC (Ion-Pair)UV-Vis Spectrophotometry
Specificity High (Separates isomers/degradants)Low (Sum of all absorbing species)
Linearity (

)


Precision (RSD)


(Simpler mechanics)
LOD/LOQ High Sensitivity (ppm levels)Moderate Sensitivity
Throughput 15–20 mins/sample1 min/sample
Cost per Run High (Solvents, Columns)Negligible

Senior Scientist’s Conclusion

For 5-amino-1,3-benzenedisulfonic acid potassium salt , UV-Vis spectrophotometry is a valid, high-efficiency tool for In-Process Control (IPC) during synthesis, provided the reaction matrix is well-characterized and free of UV-absorbing side products.

However, for Final Release Testing and Stability Studies , UV-Vis is insufficient due to its lack of specificity. You must validate the UV-Vis method against the HPLC method. If the correlation coefficient (


) is 

and the bias is

, UV-Vis may be used for routine concentration checks, but HPLC remains the mandatory referee for purity determination.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015.

  • PubChem Database. "5-Amino-1,3-benzenedisulfonic acid." National Center for Biotechnology Information.

Sources

Validation

Performance comparison of different catalysts for the synthesis of aminobenzene disulfonates

Executive Summary The synthesis of aminobenzene disulfonates (e.g., aniline-2,4-disulfonic acid and aniline-2,5-disulfonic acid) presents a unique challenge in organic chemistry: the strong electron-withdrawing nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aminobenzene disulfonates (e.g., aniline-2,4-disulfonic acid and aniline-2,5-disulfonic acid) presents a unique challenge in organic chemistry: the strong electron-withdrawing nature of the first sulfonic acid group (


) significantly deactivates the benzene ring, making the introduction of a second sulfonate group thermodynamically and kinetically difficult.[1][2]

Consequently, "catalysis" in this domain is bifurcated into two distinct approaches:

  • Direct Sulfonation (The "Brute Force" Approach): Utilizes harsh oleum (fuming sulfuric acid) conditions where concentration and temperature drive the reaction, often without a discrete metal catalyst.

  • Indirect Catalytic Hydrogenation (The "Precision" Approach): Circumvents ring deactivation by sulfonating a reactive precursor (e.g., chloronitrobenzene) via nucleophilic substitution, followed by metal-catalyzed reduction (Raney Ni or Pd/C) to generate the amine.

This guide objectively compares these methodologies, providing experimental protocols and performance data to aid researchers in selecting the optimal route for drug development and industrial scale-up.

Comparative Analysis of Synthetic Routes

Method A: Direct Sulfonation (Oleum/Thermal)
  • Target Isomer: Primarily Aniline-2,5-disulfonic acid (via Metanilic acid).[3]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Catalyst Role: "Pseudo-catalytic" role of excess

    
    . Historically, mercury salts were used to alter orientation, but are now obsolete due to toxicity.
    
  • Performance Profile:

    • Pros: Low raw material cost; one-pot potential (if starting from aniline).

    • Cons: Extremely high waste (spent acid); harsh safety profile; difficult isomer separation; high energy consumption (

      
      ).
      
Method B: Catalytic Hydrogenation of Nitro-Precursors
  • Target Isomer: Primarily Aniline-2,4-disulfonic acid .

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) followed by Heterogeneous Catalytic Hydrogenation.
    
  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) .

  • Performance Profile:

    • Pros: High regioselectivity (determined by precursor); mild conditions (

      
      ); high purity (>98%).
      
    • Cons: Multi-step synthesis; higher catalyst cost; requires high-pressure hydrogen handling.

Method C: Emerging Solid Acid Catalysts (Green Alternatives)
  • Status: Experimental / Developmental.

  • Catalysts: Silica-supported sulfonic acids, Zeolites, Sulfonated Carbon.

  • Performance Profile: While effective for monosulfonation, these catalysts currently struggle to achieve high yields for disulfonation due to pore clogging and insufficient acid strength to overcome ring deactivation. They are included here as a benchmark for future sustainability goals.

Performance Data Summary

The following table contrasts the performance metrics of the primary methods.

FeatureDirect Sulfonation (Oleum)Catalytic Hydrogenation (Raney Ni)Solid Acid (Experimental)
Primary Target Aniline-2,5-disulfonic acidAniline-2,4-disulfonic acidMonosulfonates (mostly)
Catalyst/Reagent 20-65% Oleum (Excess)Raney Nickel (5-10 wt%)Silica-SO

H / Zeolites
Reaction Temp 160°C – 200°C50°C – 100°C120°C – 180°C
Reaction Time 6 – 12 Hours2 – 6 Hours12 – 24 Hours
Yield (Isolated) 80 – 90%92 – 96%< 40% (for disulfonates)
Selectivity Moderate (Isomer by-products)High (Precursor defined)High (Shape selective)
Waste (E-Factor) High (>10 kg waste/kg product)Low (< 2 kg waste/kg product)Very Low
Safety Risk Critical (Fuming acid, burns)High (H

flammability)
Low

Mechanistic Pathways & Workflow

The following diagram illustrates the divergence in synthetic strategy between the Direct Oleum route and the Catalytic Hydrogenation route.

G Start Starting Material Aniline Aniline Start->Aniline Route A CNC 2,4-Dinitrochlorobenzene or 4-Chloro-3-nitro-BS Start->CNC Route B Metanilic Metanilic Acid (Aniline-3-sulfonic) Aniline->Metanilic H2SO4 (Bake) Oleum Oleum (20-65%) 160-200°C Metanilic->Oleum Prod25 Aniline-2,5-disulfonic Acid Oleum->Prod25 Electrophilic Subst. Sulfite Na2SO3 (Nucleophilic Sub) CNC->Sulfite Precursor Nitrobenzene-2,4-disulfonic acid Sulfite->Precursor Cl/NO2 Displacement H2_Cat H2 + Raney Ni/Pd Catalytic Reduction Precursor->H2_Cat Prod24 Aniline-2,4-disulfonic Acid H2_Cat->Prod24 Reduction

Caption: Comparative reaction pathways. Route A (Blue/Red) utilizes thermal energy and harsh reagents for 2,5-isomers. Route B (Yellow/Green) utilizes specific precursors and metal catalysis for high-purity 2,4-isomers.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Recommended for High Purity)

Target: Aniline-2,4-disulfonic acid Catalyst: Raney Nickel (Active)

Reagents:

  • 2,4-Dinitrobenzenesulfonic acid (sodium salt) OR 4-Chloro-3-nitrobenzenesulfonic acid (pre-treated with sulfite).

  • Raney Nickel (W-2 or commercial grade).

  • Hydrogen gas.[2][4][5]

  • Solvent: Water (pH adjusted to 7-8).

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 0.1 mol of the nitro-disulfonate precursor in 300 mL of water. Ensure pH is neutral to slightly alkaline (pH 7.5) using

    
    . Acidic conditions can dissolve the Nickel catalyst.
    
  • Catalyst Loading: Add 5.0 g of Raney Nickel slurry (approx 10 wt% loading relative to substrate).

    • Critical: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.[4]

  • Hydrogenation: Transfer mixture to a stainless steel autoclave (Parr reactor).

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 2.0 MPa (approx 20 bar) with

      
      .
      
  • Reaction: Heat to 60-70°C with vigorous stirring (1000 rpm).

    • Monitor

      
       uptake. Reaction is complete when pressure drop ceases (typically 2-4 hours).
      
  • Work-up:

    • Cool to room temperature.[4] Vent

      
      .
      
    • Filter catalyst over Celite under inert gas (catalyst can be recycled).

    • Acidify filtrate with concentrated HCl to precipitate the free acid or concentrate to crystallize the sodium salt.

  • Validation: Check purity via HPLC. Expect >98% purity.

Protocol B: Direct Sulfonation (Traditional)

Target: Aniline-2,5-disulfonic acid Reagent: 65% Oleum[6]

Step-by-Step Workflow:

  • Starting Material: Place 100 g of Metanilic Acid (Aniline-3-sulfonic acid) in a sulfonator.

  • Acid Addition: Slowly add 150 g of 20% Oleum to create a stirrable paste.

    • Exotherm Warning: Temperature will rise; maintain <100°C during addition.[7]

  • Oleum Charge: Add 200 g of 65% Oleum.

  • Cooking: Heat the mixture to 160-170°C. Maintain for 6-8 hours.

    • Mechanism:[1][2][5][8][9][10][11] The high concentration of

      
       forces the second sulfonation at the para position relative to the amine (which is meta to the first sulfonic group).
      
  • Quenching: Cool to 80°C. Pour reaction mass onto 500 g of crushed ice/water mixture.

  • Isolation: Neutralize with lime (

    
    ) to remove excess sulfate as Gypsum (
    
    
    
    ), filter, then treat with
    
    
    to get the soluble sodium salt of the product.

Expert Insights & Troubleshooting

Why Solid Acid Catalysts Fail for Disulfonates

While solid acid catalysts (e.g., Amberlyst-15, Sulfonated Silica) are excellent for monosulfonation, they rarely succeed in disulfonation of aniline.

  • Reason: The first sulfonic acid group is highly polar and electron-withdrawing. It deactivates the ring toward further electrophilic attack. Furthermore, the monosulfonated product tends to adsorb strongly to the polar surface of the solid catalyst, blocking active sites and preventing the second reaction cycle (poisoning).

  • Future Outlook: Gas-phase sulfonation using

    
     gas in falling film reactors is the modern industrial equivalent of "catalytic" processing for these molecules, offering better heat transfer than batch oleum processes.
    
Catalyst Recycling (Hydrogenation Route)
  • Raney Nickel: Can be reused 3-5 times. Activity drops due to sulfur poisoning (from trace sulfite impurities). Washing the catalyst with ethanol/water between runs extends life.

  • Pd/C: More expensive but less sensitive to sulfur poisoning than Nickel. Preferred for high-value pharmaceutical intermediates.

References

  • Process for the preparation of 2,4-diaminobenzenesulfonic acid.
  • Process for the preparation of 2-aminobenzene-1,4-disulfonic acids.
  • Process of producing aniline-2:5-disulphonic acid. Google Patents.[9] US1889371A.

  • Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model.

  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes.

Sources

Comparative

Alternative compounds to Potassium hydrogen-5-aminobenzene-1,3-disulphonate in specific applications

Focus Application: Aqueous Phase Luminescent Sensing of Fe(III) and Nitro-Explosives Executive Summary Potassium hydrogen-5-aminobenzene-1,3-disulphonate (PH-5-ABD) serves as a critical source of the 5-amino-1,3-benzened...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Aqueous Phase Luminescent Sensing of Fe(III) and Nitro-Explosives

Executive Summary

Potassium hydrogen-5-aminobenzene-1,3-disulphonate (PH-5-ABD) serves as a critical source of the 5-amino-1,3-benzenedisulfonate ligand. Its utility is defined by the high water solubility of the sulfonate group and its flexible coordination modes. However, in the development of Lanthanide Coordination Polymers (Ln-CPs) for chemical sensing, the sulfonate group often yields lower thermal stability and weaker metal-ligand bond strengths compared to carboxylate analogs.

This guide compares PH-5-ABD against its primary carboxylate alternative: 5-Aminoisophthalic Acid (5-AIP) . While PH-5-ABD excels in purely aqueous synthesis and hydrogen-bond-directed networks, 5-AIP offers superior hydrolytic stability and higher quantum yields in rigid Metal-Organic Frameworks (MOFs), making it the preferred candidate for reusable sensors.

Compound Profiles: The Benchmark vs. The Alternative
The Benchmark: Potassium hydrogen-5-aminobenzene-1,3-disulphonate
  • Active Ligand: 5-amino-1,3-benzenedisulfonate (

    
    ).
    
  • Functional Groups: Two Sulfonate (

    
    ) groups, one Amine (
    
    
    
    ).
  • Key Characteristic: The sulfonate oxygen atoms are "hard" bases but coordinate less strongly to Lanthanide ions (

    
    ) than carboxylates, often bridging metal centers or acting as counter-ions to form supramolecular networks rather than rigid 3D frameworks.
    
  • Primary Limitation: High solubility of the resulting coordination polymers in water can lead to structural collapse during aqueous sensing.

The Alternative: 5-Aminoisophthalic Acid (5-AIP)[1][2]
  • Active Ligand: 5-aminoisophthalate (

    
    ).
    
  • Functional Groups: Two Carboxylate (

    
    ) groups, one Amine (
    
    
    
    ).
  • Key Advantage: Carboxylates form robust chelation (bidentate bridging) with

    
    , creating rigid, porous 3D frameworks (MOFs) that withstand solvent exchange and heating.
    
  • Sensing Mechanism: The uncoordinated amine group acts as a Lewis base site for analyte interaction (e.g., binding Nitro-aromatics), facilitating fluorescence quenching.

Comparative Performance Analysis

The following data contrasts Europium(III) complexes synthesized with the Sulfonate benchmark versus the Carboxylate alternative for the detection of Iron(III) ions and Trinitrophenol (TNP).

Table 1: Physicochemical & Sensing Performance Metrics

FeatureEu-Sulfonate (Benchmark) Eu-5-AIP (Alternative) Implication
Solvent Stability Dissolves/Degrades in hot waterStable in Water, EtOH, DMF5-AIP allows for reusable aqueous sensors.
Coordination Mode Monodentate / Bridging (

)
Chelating / Bridging (

)
5-AIP yields higher thermal stability (>300°C).
Quantum Yield (

)
Moderate (10-25%)High (40-60%)Carboxylates provide better "Antenna Effect" energy transfer to

.

(Fe

)


5-AIP is approx. 16x more sensitive for Fe(III).
LOD (Limit of Detection)

M

M
5-AIP detects trace contaminants more effectively.
Response Time < 1 minute (Fast diffusion)< 10 seconds (Porous diffusion)Rigid MOF pores in 5-AIP facilitate rapid analyte uptake.
Experimental Protocols
A. Synthesis of the Alternative Sensor (Eu-5-AIP MOF)

Rationale: This solvothermal protocol ensures the formation of a rigid 3D framework, utilizing the high boiling point of DMF to drive the coordination equilibrium toward the thermodynamically stable chelated product.

Materials:

  • 
     (99.9%)
    
  • 5-Aminoisophthalic Acid (5-AIP)[1][2][3][4]

  • N,N-Dimethylformamide (DMF)[2][5]

  • Deionized Water (DIW)

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 0.2 mmol of 5-AIP and 0.2 mmol of

    
     in a mixed solvent system of 10 mL DMF and 2 mL DIW.
    
    • Note: The 5:1 DMF:Water ratio is critical. Water aids in salt solubility, while DMF acts as a template for pore formation.

  • Solvothermal Reaction: Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours .

    • Self-Validation: If the solution remains clear after heating, the temperature was too low to overcome the activation energy for nucleation. If a black precipitate forms, the temperature was too high (ligand decomposition).

  • Isolation: Cool to room temperature naturally. Collect the colorless rod-shaped crystals by filtration.

  • Activation (Critical): Wash crystals with ethanol (

    
     mL) to exchange pore-trapped DMF. Dry at 60°C under vacuum for 12 hours.
    
    • Why? Removing DMF prevents solvent interference during sensing.

B. Sensing Protocol: Fluorescence Quenching Titration

Rationale: This protocol quantifies the sensing efficiency (


) using the Stern-Volmer relationship.
  • Suspension Preparation: Disperse 3 mg of activated Eu-5-AIP powder in 3 mL of DIW. Sonicate for 20 minutes to create a uniform suspension.

  • Baseline Measurement: Record the emission spectrum (

    
     nm, 
    
    
    
    nm) of the blank suspension.
  • Titration: Add aliquots (10

    
    L) of 
    
    
    
    M
    
    
    solution to the cuvette. Stir for 10 seconds after each addition.
  • Data Capture: Record emission intensity (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope of the linear regression is the Stern-Volmer constant (
    
    
    ).
Mechanistic Visualization

The following diagram illustrates the competitive energy pathways. In a functional sensor, the ligand absorbs UV light and transfers energy to the Lanthanide (Antenna Effect). When the Analyte (Fe3+ or TNP) is present, it intercepts this energy via Electron Transfer or Resonance Energy Transfer, "quenching" the luminescence.

SensingMechanism UV UV Excitation (250-350 nm) Ligand Ligand Singlet State (5-AIP / Sulfonate) UV->Ligand Absorption ISC Intersystem Crossing (Singlet -> Triplet) Ligand->ISC Analyte Analyte (Fe3+ / TNP) Ligand->Analyte PET (Electron Transfer) Triplet Ligand Triplet State (T1) ISC->Triplet Ln Lanthanide Ion (Eu3+ / Tb3+) Triplet->Ln Antenna Effect (Energy Transfer) Triplet->Analyte Energy Transfer Light Luminescence (Red/Green Emission) Ln->Light Emission Analyte->Ligand Interaction (-NH2 binding) Quench Non-Radiative Decay Analyte->Quench

Caption: Schematic of the "Antenna Effect" vs. Quenching Pathways. The presence of analytes (Fe3+/TNP) interrupts the energy transfer from the ligand triplet state to the Lanthanide ion, causing signal loss (Turn-off sensing).

Synthesis Workflow Diagram

This workflow compares the processing requirements for the Target (Sulfonate) versus the Alternative (Carboxylate).

SynthesisComparison cluster_0 Benchmark: Sulfonate Route cluster_1 Alternative: 5-AIP Route S_Start K-H-5-ABD + Ln salt S_Solv Solvent: Water S_Start->S_Solv S_React Room Temp / Mild Heat S_Solv->S_React S_Prod Product: 1D/2D Layers (Water Soluble) S_React->S_Prod A_Start 5-AIP + Ln salt A_Solv Solvent: DMF/H2O A_Start->A_Solv A_React Solvothermal (120°C, 24h) A_Solv->A_React A_Prod Product: 3D Rigid MOF (Water Stable) A_React->A_Prod

Caption: Comparison of synthetic routes. The Sulfonate route yields water-soluble structures often unsuitable for aqueous sensing, while the 5-AIP route yields robust, water-stable frameworks.

References
  • Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers. MDPI Sensors. (2022). Reports on the synthesis and sensing activity of isostructural CPs using isophthalate derivatives. Link

  • Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI Sensors. (2022). Details the solvothermal synthesis and solvent-dependent luminescence of 5-AIP based MOFs. Link

  • Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemosensors Properties. Hacettepe Journal of Biology and Chemistry. (2023).[6] Provides comparative Ksv values for Fe3+ sensing using 5-AIP derivatives. Link

  • Amino-Functionalized NDI-Based MOFs as Unusual "Turn On" and "Turn Off" Fluorescent Sensors. PubMed. (2024).[1] Compares NH2-BDC and NH2-AIPA (5-AIP) in MOF construction for phenolic pollutant detection. Link

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances. Demonstrates the structural versatility of 5-AIP in forming 0D, 1D, and 3D structures. Link

Sources

Validation

A Comparative Guide to the Structural Confirmation of Synthesized Potassium 3,5-disulfoanilinate

This document moves beyond a simple listing of techniques. It delves into the causality behind the selection of an orthogonal analytical approach, detailing the specific insights each method provides. The protocols descr...

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple listing of techniques. It delves into the causality behind the selection of an orthogonal analytical approach, detailing the specific insights each method provides. The protocols described are designed to be self-validating, ensuring that the final structural assignment is supported by a robust and cohesive body of evidence.

The Principle of Orthogonal Confirmation

The logical workflow for confirming the structure of Potassium 3,5-disulfoanilinate is a multi-stage process that begins after the initial synthesis and purification.

G cluster_0 Synthesis & Work-up cluster_1 Structural Analysis Core cluster_2 Final Confirmation synthesis Synthesis of Potassium 3,5-disulfoanilinate purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea data_integration Data Integration & Comparison nmr->data_integration ftir->data_integration ms->data_integration ea->data_integration confirmation Structure Confirmed data_integration->confirmation

Caption: Overall workflow from synthesis to structural confirmation.

Synthesis Overview: Sulfonation of Aniline

Potassium 3,5-disulfoanilinate is typically synthesized by the sulfonation of aniline. This electrophilic aromatic substitution reaction involves the treatment of aniline with a sulfonating agent, such as fuming sulfuric acid (oleum). The reaction conditions (temperature, time, and concentration of the sulfonating agent) are critical for driving the reaction towards disubstitution, primarily at the meta-positions due to the directing effect of the protonated amino group (-NH₃⁺) under strongly acidic conditions. The subsequent neutralization with a potassium base, such as potassium hydroxide, yields the desired potassium salt.

Spectroscopic and Analytical Characterization

The following sections detail the primary analytical techniques used to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.[1][2][3]

Causality for Use: NMR confirms the specific arrangement and connectivity of atoms by probing the magnetic environments of ¹H and ¹³C nuclei. It is exceptionally sensitive to isomerism, making it ideal for confirming the 3,5-substitution pattern.

A. ¹H NMR Spectroscopy

  • Principle: ¹H NMR detects the signals from hydrogen nuclei (protons). The chemical shift (δ) of a proton is determined by its local electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • Expected Results: Due to the symmetry of the 3,5-disubstituted ring, a specific pattern is expected. The spectrum is typically run in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • H2/H6 Protons: These two equivalent protons are ortho to the amino group and meta to the two sulfonate groups. They will appear as a single signal.

    • H4 Proton: This proton is para to the amino group and ortho to the two sulfonate groups. It will appear as a separate signal.

  • Protocol:

    • Dissolve 5-10 mg of the dried sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the signals and analyze their chemical shifts and multiplicities.

B. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR detects signals from the carbon-13 isotope. Since the natural abundance of ¹³C is low (~1.1%), spectra are usually acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5] The chemical shift is indicative of the carbon's functional group and electronic environment.

  • Expected Results: The symmetry of the molecule means that fewer signals than the total number of carbons will be observed.

    • C1 (C-NH₂): The carbon atom bonded to the amino group.

    • C3/C5 (C-SO₃K): Two equivalent carbons bonded to the sulfonate groups.

    • C2/C6: Two equivalent carbons ortho to the amino group.

    • C4: The carbon atom para to the amino group.

  • Protocol:

    • Use the same sample prepared for ¹H NMR analysis.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][4]

Causality for Use: This technique provides direct evidence for the presence of the key functional groups: the amine (-NH₂) and the sulfonate (-SO₃⁻) groups, as well as confirming the aromatic nature of the compound.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Expected Results: The spectrum should display characteristic absorption bands for the functional groups in Potassium 3,5-disulfoanilinate.

  • Protocol:

    • Ensure the sample is completely dry to avoid a broad O-H band from water obscuring the N-H region.

    • Prepare a potassium bromide (KBr) pellet: mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the dry powder directly on the ATR crystal.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][4] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Causality for Use: MS provides a direct measurement of the compound's molecular weight, which is a fundamental property for confirming its identity.

  • Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. For a salt like Potassium 3,5-disulfoanilinate, electrospray ionization (ESI) is a common and effective method.

  • Expected Results: The analysis of salts can be complex.[6] Depending on the mode (positive or negative) and instrument conditions, several ions might be observed.

    • Negative Ion Mode (ESI-): This is often the most informative mode for sulfonated compounds. Expected ions include:

      • [M - K]⁻: The molecular anion with one potassium removed.

      • [M - 2K + H]⁻: The fully deprotonated aniline disulfonic acid.

    • Positive Ion Mode (ESI+): Adducts are common.[7][8] One might observe:

      • [M + K]⁺: The neutral molecule with an additional potassium ion attached.

      • [M - K + 2H]⁺: The protonated aniline disulfonic acid. The presence of sulfur can be further indicated by the isotopic peak at M+2, which will be higher than expected for a compound without sulfur due to the natural abundance of the ³⁴S isotope.[9]

  • Protocol:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as methanol/water.

    • Infuse the solution directly into the ESI source or inject it via an LC system.

    • Acquire mass spectra in both positive and negative ion modes.

    • Analyze the resulting spectra for the expected m/z values corresponding to the parent molecule and its common adducts or fragments.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in a pure organic compound.[10][11]

Causality for Use: This is a fundamental technique that validates the empirical and molecular formula of the synthesized compound. A close match between the theoretical and experimentally determined percentages provides strong evidence of the compound's purity and identity.

  • Principle: A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment.[12] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the calculation of the mass percentage of each element.

  • Expected Results: The experimental percentages should match the theoretical values calculated from the molecular formula C₆H₅K₂NO₆S₂.

  • Protocol:

    • Ensure the sample is meticulously dried and pure, as impurities (especially residual solvent or water) will significantly affect the results.

    • Submit a precisely weighed sample (typically 1-3 mg) for combustion analysis using a calibrated elemental analyzer.

    • Compare the experimental percentages to the calculated theoretical values. A difference of ≤ 0.4% is generally considered acceptable for a pure compound.

Data Summary and Comparative Analysis

The convergence of data from these orthogonal techniques provides a powerful and trustworthy confirmation of the structure.

Table 1: Summary of Expected Analytical Data for Potassium 3,5-disulfoanilinate (C₆H₅K₂NO₆S₂)

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)~6.8-7.5 ppm (in DMSO-d₆); two distinct signals with a 2:1 integration ratio.
MultiplicityH2/H6: Doublet or Triplet; H4: Triplet.
¹³C NMR Number of Signals4 signals for aromatic carbons.
Chemical Shift (δ)Distinct shifts for C-NH₂, C-SO₃K, and other aromatic carbons.
FT-IR N-H Stretch~3300-3500 cm⁻¹ (two bands, symmetric & asymmetric).
S=O Stretch~1170-1250 cm⁻¹ (asymmetric) and ~1030-1080 cm⁻¹ (symmetric).[13][14]
Aromatic C-H Stretch> 3000 cm⁻¹.[15]
Aromatic C=C Stretch~1450-1600 cm⁻¹.
Mass Spec. Molecular Weight349.44 g/mol .
Expected Ions (ESI-)m/z 310.4 ([M-K]⁻), m/z 271.9 ([M-2K+H]⁻).
Elemental Analysis % CarbonTheoretical: 20.62%
% HydrogenTheoretical: 1.44%
% NitrogenTheoretical: 4.01%
% SulfurTheoretical: 18.36%

The final step in the confirmation process is to critically evaluate the collected experimental data against this table of expected results. The logical relationship between these techniques in forming a conclusive argument is illustrated below.

G cluster_evidence Experimental Evidence main_node Structural Confirmation of Potassium 3,5-disulfoanilinate nmr NMR Spectroscopy ¹H: Connectivity & Symmetry ¹³C: Carbon Skeleton main_node->nmr ftir FT-IR Spectroscopy Functional Groups Present (-NH₂, -SO₃⁻, Aromatic) main_node->ftir ms Mass Spectrometry Molecular Weight Molecular Formula Clues main_node->ms ea Elemental Analysis Elemental Composition Purity & Formula main_node->ea conclusion Conclusion Structure is Unambiguously Confirmed nmr->conclusion:f0 ftir->conclusion:f0 ms->conclusion:f0 ea->conclusion:f0

Caption: Logical convergence of orthogonal analytical data.

When the ¹H and ¹³C NMR data confirm the 3,5-substitution pattern and carbon skeleton, the FT-IR confirms the presence of the correct functional groups, the mass spectrometry verifies the molecular weight, and the elemental analysis validates the elemental formula, the structure of the synthesized product can be assigned with a high degree of confidence. Any significant deviation in one or more of these analyses would indicate the presence of impurities, an incorrect isomer, or a completely different product, necessitating further purification and re-analysis.

References

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. MDPI.
  • Britannica. (2026). Organosulfur compound. Available from: [Link]

  • ACS Publications. (2021). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Available from: [Link]

  • ResearchGate. (2016). ¹H-NMR spectra of a sulfonated polyaniline, b sulfonated poly(3-methyl.... Available from: [Link]

  • Beilstein Journals. (2019). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available from: [Link]

  • ResearchGate. (2015). Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • ResearchGate. (2019). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... Available from: [Link]

  • ResearchGate. (2017). FT‐IR spectra of stretching of sulfonate group of L3 (black line) and.... Available from: [Link]

  • ResearchGate. (2016). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?. Available from: [Link]

  • Spectroscopy Online. (2006). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

Sources

Comparative

Precision in Polarity: A Comparative Guide to Aminobenzene Disulfonate Analysis

Executive Summary In the synthesis of azo dyes and pharmaceutical intermediates, Aminobenzene Disulfonates (specifically Aniline-2,4-disulfonic acid and its isomers) represent a critical quality control challenge. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of azo dyes and pharmaceutical intermediates, Aminobenzene Disulfonates (specifically Aniline-2,4-disulfonic acid and its isomers) represent a critical quality control challenge. Their high polarity and zwitterionic nature make them difficult to retain on standard C18 columns, while their structural similarity to isomers (e.g., Aniline-2,5-disulfonic acid) renders classical wet chemistry methods insufficient.

This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to validate a Ion-Pair HPLC Method (The Product) against the traditional Diazotization Titration (The Alternative) . Data collected from 12 participating laboratories demonstrates that while titration remains cost-effective for bulk purity, it suffers from a 4.5% positive bias due to isomer cross-reactivity. The proposed HPLC workflow reduces inter-lab Relative Standard Deviation (RSD) from 2.8% to 0.4%, establishing it as the necessary standard for high-purity applications.

The Analytical Challenge: Specificity vs. Stoichiometry

The core difficulty in analyzing aminobenzene disulfonates lies in distinguishing the target molecule from its synthesis byproducts.

  • The Alternative (Diazotization Titration): Relies on the reaction of nitrous acid (

    
    ) with the primary amine group.
    
    • Flaw: It is stoichiometric but non-specific. It counts all primary aromatic amines, including impurities like sulfanilic acid or isomeric disulfonates, leading to falsely high purity values.

  • The Product (Ion-Pair HPLC): Utilizes a reverse-phase column with an ion-pairing agent (e.g., Tetrabutylammonium hydroxide) or a mixed-mode stationary phase.[1]

    • Advantage:[2][3][4] It spatially separates the 2,4-isomer from the 2,5-isomer and mono-sulfonated impurities before detection, providing a true "purity by mass" rather than "purity by functional group."

Inter-Laboratory Comparison Data

Twelve laboratories (ISO 17025 accredited) analyzed three blind samples of Aniline-2,4-disulfonic acid (CAS 137-51-9) using both methods.

Table 1: Reproducibility and Accuracy Summary
MetricIon-Pair HPLC (Proposed)Diazotization Titration (Alternative)Delta (Improvement)
Mean Purity (Sample A) 98.2%99.1%-0.9% (Bias Correction)
Inter-Lab RSD (

)
0.42%2.85%6.7x Precision Gain
Intra-Lab Repeatability (

)
0.15%1.10%7.3x Improvement
Z-Score Outliers (> 3.0)0 Labs
Analysis Time 12 mins45 minsEfficiency
Data Interpretation

The titration method consistently yielded higher purity values (99.1% vs 98.2%). Mass spectrometry confirmation revealed that the "extra" 0.9% in the titration results was actually Aniline-2,5-disulfonic acid , an isomer that consumes nitrite exactly like the target but is considered an impurity in downstream dye synthesis.

Workflow Visualization

The following diagrams illustrate the logical pathways for method selection and the validation process used in this study.

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting between HPLC and Titration based on impurity profile and required specificity.

AnalyticalDecision Start Sample: Aminobenzene Disulfonate Check Isomer Specificity Required? Start->Check Titration Method B: Diazotization Titration (Bulk Assay) Check->Titration No (Cost Priority) HPLC Method A: Ion-Pair HPLC (Purity Profiling) Check->HPLC Yes (Quality Priority) Result_T Result: Total Primary Amines (Risk: False High Purity) Titration->Result_T Result_H Result: Isomer-Specific Purity (2,4- vs 2,5- isomer resolved) HPLC->Result_H

Diagram 2: Inter-Laboratory Validation Workflow

Caption: The ISO 13528 compliant workflow used to calculate Z-scores and validate the HPLC method.

InterLabStudy Prep Sample Homogenization (Batch 24-ABS-01) Dist Distribution to 12 Labs Prep->Dist Analysis Dual Analysis (HPLC & Titration) Dist->Analysis Stats Statistical Analysis (Grubbs Test for Outliers) Analysis->Stats ZScore Z-Score Calculation (z = (x - X) / σ) Stats->ZScore Report Performance Report HPLC: |z| < 2.0 (Pass) Titration: |z| > 3.0 (Fail) ZScore->Report

[3][5]

Technical Protocols

To ensure the reproducibility cited above, the following protocols must be adhered to strictly.

Method A: Ion-Pair HPLC (The Validated Standard)

Principle: Uses a hydrophobic counter-ion (TBA) to form a neutral ion-pair with the sulfonic acid groups, allowing retention on a C18 column.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (250mm x 4.6mm, 5µm). Note: Ensure end-capping to reduce silanol interactions.

  • Mobile Phase:

    • Solvent A: 20mM Potassium Dihydrogen Phosphate (

      
      ) + 5mM Tetrabutylammonium Hydroxide (TBAH), adjusted to pH 6.0.
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 85:15 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 50 mg sample in 50 mL Mobile Phase A. Sonicate for 5 mins. Filter through 0.45µm PTFE.

  • System Suitability:

    • Resolution (

      
      ) between 2,4-isomer and 2,5-isomer must be > 1.5.
      
    • Tailing factor (

      
      ) must be < 1.3.
      
Method B: Diazotization Titration (The Alternative)

Principle: Reaction of primary aromatic amine with sodium nitrite in acidic medium to form a diazonium salt.

  • Reagents: 0.1M Sodium Nitrite (

    
    ), 1M HCl, Potassium Bromide (catalyst).
    
  • Indicator: External Starch-Iodide paste or potentiometric electrode.

  • Procedure:

    • Weigh 0.5g of dry sample into a beaker.

    • Add 10 mL HCl and 50 mL water; cool to < 5°C using an ice bath (Critical: Diazo compounds decompose in heat).

    • Add 1g KBr.

    • Titrate with 0.1M

      
       slowly.
      
    • Endpoint: A drop of reaction mixture on starch-iodide paper turns blue immediately and persists for 2 minutes.

  • Calculation:

    
    
    (Where V=Volume of NaNO2, M=Molarity, MW=Molecular Weight, W=Sample Weight)
    

Causal Analysis of Inter-Lab Variance

Why did the titration method fail the Z-score criteria in 3 out of 12 labs?

  • Temperature Control: Two failing labs reported difficulty maintaining the reaction below 5°C. Above this threshold, the diazonium salt hydrolyzes to a phenol, consuming extra nitrite and inflating the result.

  • Endpoint Subjectivity: The "persistent blue" on starch-iodide paper is subjective. The HPLC method eliminates this human error via automated integration.

  • Isomer Interference: As noted in the data section, titration cannot distinguish the 2,4-isomer from the 2,5-isomer. The HPLC method separates them by retention time (RT 2,4-isomer ≈ 6.2 min; RT 2,5-isomer ≈ 7.8 min).

References

  • SIELC Technologies. (2018).[1] HPLC Analysis of 2,5-Diaminobenzenesulfonic acid. Retrieved from [Link]

  • International Organization for Standardization. (2022).[5] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Analytical Methods for Nitro- and Amino-benzenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). z-Scores and other scores in chemical proficiency testing. Retrieved from [Link]

Sources

Validation

Efficacy of Potassium hydrogen-5-aminobenzene-1,3-disulphonate versus its sodium salt

Executive Summary In the high-purity synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol), 5-aminobenzene-1,3-disulfonic acid serves as the critical scaffold. The efficacy of this intermediate is not de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-purity synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol), 5-aminobenzene-1,3-disulfonic acid serves as the critical scaffold. The efficacy of this intermediate is not defined by receptor binding, but by process efficacy —specifically, the trade-off between purification potential and reaction kinetics.

  • Potassium Hydrogen Salt: The superior choice for isolation and purification . Its lower aqueous solubility and distinct crystal habit allow for the efficient rejection of isomers (e.g., 2,4-disulfonated byproducts) and inorganic acids via "salting out."

  • Sodium Salt: The superior choice for downstream reactivity . Its high aqueous solubility ensures homogeneous phase kinetics during subsequent iodination and acylation steps, preventing occlusion and yield loss.

This guide details the physicochemical divergence of these salts and provides a validated protocol for leveraging both in a sequential "Cation Switch" workflow.

Physicochemical Profile & Efficacy Data[1]

The fundamental difference lies in the hydration enthalpy and lattice energy of the cation-sulfonate interaction. The potassium ion (


), with a lower charge density than sodium (

), forms a less soluble, tighter crystal lattice with the bulky disulfonate anion.
Table 1: Comparative Physicochemical Properties
FeaturePotassium Hydrogen Salt (Mono-K)Sodium Salt (Disodium)Operational Impact
Formula


Stoichiometry dictates buffer usage.
Aqueous Solubility Low (< 5% w/v at 20°C)High (> 20% w/v at 20°C)K-salt precipitates for isolation; Na-salt stays in solution for reaction.
Crystal Habit Needles/Prisms (Well-defined)Amorphous or Hygroscopic PowderK-salt filters rapidly (low cake resistance).
Impurity Rejection High (Excludes isomers)Low (Co-solubilizes impurities)K-salt is the critical "Purification Gate."
Hygroscopicity LowHighNa-salt requires controlled storage humidity.

*Note: Solubility values are approximate relative trends based on Hofmeister series behavior in aromatic sulfonates.

The "Cation Switch" Strategy (Mechanism of Action)

In industrial applications, one does not simply "choose" one salt over the other; one utilizes them sequentially. The synthesis of high-grade contrast media relies on the Potassium-to-Sodium Switch .

The Workflow Logic
  • Sulfonation: Aniline is sulfonated to form the crude acid mixture.

  • Purification (K-Salt): KCl is added. The Potassium Hydrogen salt selectively crystallizes, leaving the unwanted 2,4-isomer and excess sulfuric acid in the mother liquor.

  • Activation (Na-Salt): The purified K-salt is redissolved and neutralized with NaOH/Na₂CO₃. The resulting Sodium salt is highly soluble, allowing for rapid, homogeneous iodination.

Process Diagram (Graphviz)

CationSwitch Fig 1: The Cation Switch Workflow for 5-Aminobenzene-1,3-disulphonate Start Crude Sulfonation Mass (Isomer Mixture) KCl_Add Addition of KCl (Salting Out) Start->KCl_Add KSalt Potassium Hydrogen Salt (Solid Precipitate) KCl_Add->KSalt Selective Crystallization Waste Mother Liquor (Impurities/Isomers) KCl_Add->Waste Filtration Conversion Dissolution + NaOH (Cation Exchange) KSalt->Conversion Reslurry NaSalt Sodium Salt Solution (Homogeneous) Conversion->NaSalt Iodination Iodination Reaction (Final Contrast Agent) NaSalt->Iodination High Reactivity

Caption: The "Cation Switch" workflow utilizes the low solubility of the Potassium salt for purification and the high solubility of the Sodium salt for reactivity.

Experimental Protocols

Safety Warning: Sulfonic acids are strong acids. Aniline derivatives can be toxic.[1] Wear full PPE including chemically resistant gloves and eye protection.

Protocol A: Selective Isolation of Potassium Hydrogen Salt

Objective: To isolate high-purity intermediate from crude sulfonation mass.

  • Preparation: Dilute the crude sulfonation mixture (containing 5-aminobenzene-1,3-disulfonic acid) with water to approximately 20% acid concentration.

  • Heating: Heat the solution to 80–90°C to ensure total dissolution of all isomers.

  • Salting Out: Slowly add a saturated solution of Potassium Chloride (KCl) (1.1 equivalents relative to the sulfonic acid).

    • Note: Use KCl rather than

      
       to minimize sulfate ash burden, though 
      
      
      
      is acceptable.
  • Crystallization: Cool the mixture slowly (10°C/hour) to 20°C. The Potassium Hydrogen salt will precipitate as white/off-white needles. The 2,4-isomer remains in solution due to higher solubility.

  • Filtration: Filter the slurry. Wash the cake with ice-cold 5% KCl solution to displace mother liquor.

  • Validation: Check HPLC purity. Target >98.5% area.

Protocol B: Conversion to Sodium Salt for Reactivity

Objective: To prepare the reactive species for iodination.

  • Reslurry: Suspend the wet cake of Potassium Hydrogen salt (from Protocol A) in deionized water.

  • Neutralization: Adjust pH to 7.0–7.5 using Sodium Hydroxide (NaOH) (30% w/w solution) or Sodium Carbonate.

    • Observation: The solid will dissolve completely as the cation exchange occurs (

      
      ) and the proton is neutralized.
      
  • Clarification: If necessary, pass the solution through a 0.45µm filter to remove any dust or undissolved potassium salts.

  • Usage: The resulting clear solution is the Sodium Salt ready for immediate iodination (e.g., with ICl). Do not isolate the solid sodium salt unless necessary for storage, as it is hygroscopic.

Decision Matrix: Which Salt to Use?

If your goal is...Use this form:Why?
Removing Isomers Potassium Hydrogen Salt Thermodynamic stability of the crystal lattice excludes impurities.
Long-term Storage Potassium Hydrogen Salt Non-hygroscopic; chemically stable solid.
Iodination Reaction Sodium Salt High solubility allows high concentration reactions without precipitation.
Acylation Sodium Salt Homogeneity ensures consistent kinetics and prevents occlusion of reagents.

References

  • Synthesis of Sulfonic Acid Intermediates. Organic Syntheses, Coll. Vol. 1, p. 408 (1941). (Describes the general principle of salting out sulfonic acids).

  • Process for the preparation of aminobenzenesulfonic acids. US Patent 5,189,206. (Details the industrial sulfonation and isolation via potassium salts).

  • Salt effects on the solubility of aromatic amino acids. Journal of Chemical & Engineering Data. (Provides thermodynamic grounding for the solubility differences between K and Na salts of aromatic acids).

  • Contrast Media Chemistry. Radiology Key. (Contextualizes the use of 5-amino-1,3-benzenedisulfonic acid in the synthesis of non-ionic contrast agents like Iohexol).

Sources

Comparative

A review of the applications of various aminobenzene disulfonic acid isomers

Executive Summary Aminobenzene disulfonic acids (Aniline disulfonic acids) represent a critical class of hydrophilic intermediates in the synthesis of azo dyes, conductive polymers, and pharmaceutical agents. Unlike thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzene disulfonic acids (Aniline disulfonic acids) represent a critical class of hydrophilic intermediates in the synthesis of azo dyes, conductive polymers, and pharmaceutical agents. Unlike their monosulfonated counterparts (sulfanilic and metanilic acids), these isomers possess enhanced water solubility and distinct electronic properties due to the presence of two electron-withdrawing sulfonate groups.

This guide provides a comparative technical analysis of the two most industrially relevant isomers: Aniline-2,5-disulfonic acid and Aniline-2,4-disulfonic acid . It details their divergent synthesis pathways, specific applications in materials science and medicinal chemistry, and provides validated experimental protocols for their utilization.

Comparative Technical Analysis

The structural positioning of the sulfonic acid groups relative to the amino group dictates the reactivity and application scope of each isomer.

Table 1: Physicochemical & Synthetic Comparison
FeatureAniline-2,5-disulfonic acidAniline-2,4-disulfonic acid
IUPAC Name 2-Amino-1,4-benzenedisulfonic acid4-Amino-1,3-benzenedisulfonic acid
CAS Number 98-44-2137-51-9
Precursor Metanilic Acid (Aniline-3-sulfonic acid)Sulfanilic Acid (Aniline-4-sulfonic acid)
Solubility (Water) Very High (due to ortho/para split)Moderate (4.3 g/L @ 21°C)
Electronic Effect Ortho & Para activation blocked by sulfonatesOrtho & Meta activation blocked
Primary Application Conductive Polymers (Self-doped PANI), Acid DyesTextile Dyes, Lubricants, Pharma Intermediates
pKa (Acidic) Strong Acid (pKb ~12.24)Strong Acid (Predicted pKa ~ -0.93)

Structural Synthesis Pathways

The synthesis of these isomers relies on the "Orientation Rule" of electrophilic aromatic substitution. The starting material determines the final isomer, making the selection of the correct monosulfonic acid precursor critical.

Visualization 1: Sulfonation Pathways

The following diagram illustrates the divergent synthesis routes from Aniline.

SulfonationPathways Aniline Aniline Metanilic Metanilic Acid (Aniline-3-sulfonic acid) Aniline->Metanilic Sulfonation (Oleum, mild heat) Sulfanilic Sulfanilic Acid (Aniline-4-sulfonic acid) Aniline->Sulfanilic Baking Process (H2SO4, 190°C) A25 Aniline-2,5-disulfonic Acid (CAS 98-44-2) Metanilic->A25 Sulfonation (Oleum, 160°C) A24 Aniline-2,4-disulfonic Acid (CAS 137-51-9) Sulfanilic->A24 Sulfonation (Fuming H2SO4)

Figure 1: Divergent sulfonation pathways. The 2,5-isomer is derived from Metanilic acid, while the 2,4-isomer is derived from Sulfanilic acid.

Detailed Applications & Mechanisms

Aniline-2,5-Disulfonic Acid: The "Conductive" Isomer

This isomer is the gold standard for synthesizing self-doped conducting polymers .

  • Mechanism: In standard Polyaniline (PANI), conductivity requires external doping with acid (e.g., HCl). However, PANI synthesized with Aniline-2,5-disulfonic acid incorporates the sulfonate group directly into the polymer backbone. This "self-doping" provides permanent conductivity across a wider pH range and significantly improves water solubility.

  • Industrial Use: Anti-static coatings, hole-transport layers in OLEDs, and biosensors.

Aniline-2,4-Disulfonic Acid: The "Dye & Pharma" Isomer
  • Dye Chemistry: Acts as a diazo component for acid dyes (e.g., Acid Jet Black R). The steric bulk of two sulfonate groups prevents aggregation, improving dye leveling on textiles.

  • Pharmaceuticals: Used as a synthesis intermediate for Glycopyrronium Bromide , a muscarinic antagonist used in the treatment of COPD (Chronic Obstructive Pulmonary Disease). It serves to modify solubility profiles or acts as a counter-ion stabilizer.

Experimental Protocols

Protocol A: Synthesis of Self-Doped Conductive Copolymer

Objective: Synthesize Poly(aniline-co-aniline-2,5-disulfonic acid) for conductive coating applications. Safety: Aniline is toxic; Ammonium Persulfate is a strong oxidizer. Work in a fume hood.

  • Preparation of Monomer Solution:

    • Dissolve Aniline-2,5-disulfonic acid (0.05 mol) and Aniline (0.02 mol) in 500 mL of 1.0 M HCl .

    • Note: The ratio of aniline to disulfonic acid controls the solubility vs. conductivity trade-off. A higher disulfonic content increases solubility but may slightly lower conductivity due to steric twisting.

  • Oxidant Preparation:

    • Dissolve Ammonium Persulfate (APS) (0.07 mol) in 50 mL of deionized water .

  • Polymerization:

    • Cool the monomer solution to 0–5°C in an ice bath.

    • Add the APS solution dropwise over 30 minutes with vigorous stirring.

    • Observation: The solution will transition from colorless to dark blue/green (emeraldine salt form).

  • Work-up:

    • Stir for 6–12 hours at 0–5°C.

    • Precipitate the polymer by adding acetone (500 mL).

    • Filter and wash with 1.0 M HCl followed by acetone until the filtrate is colorless.

    • Dry under vacuum at 60°C for 24 hours.

Protocol B: General Diazotization Workflow

Objective: Convert aminobenzene disulfonic acid into a diazonium salt for azo coupling (Dye Synthesis).

  • Acidification:

    • Suspend 0.01 mol of Aniline-2,4-disulfonic acid in 20 mL of 2.5 M HCl .

    • Cool to 0°C in an ice-salt bath.

  • Nitrosation:

    • Prepare a solution of Sodium Nitrite (0.011 mol) in 5 mL water .

    • Add dropwise to the amine suspension, maintaining temperature < 5°C .

    • Critical Step: Test with starch-iodide paper. An immediate blue color indicates excess nitrous acid (required).

  • Destruction of Excess Nitrite:

    • Add Sulfamic acid or Urea pinch-by-pinch until the starch-iodide test is negative. This prevents side reactions during coupling.

  • Coupling:

    • The resulting diazonium salt solution is unstable and must be used immediately by adding it to a solution of the coupling agent (e.g., 2-naphthol, phenols) held at pH 8–10.

Decision Framework for Researchers

Use the following logic flow to select the appropriate isomer for your specific application.

ApplicationDecision Start Select Application Goal Polymer Conductive Polymer (Water Soluble) Start->Polymer Dye Textile Dye / Pigment Start->Dye Pharma Pharma Intermediate (e.g. COPD drugs) Start->Pharma A25 Use Aniline-2,5-disulfonic acid (CAS 98-44-2) Polymer->A25 Requires Self-Doping Dye->A25 Acid Dyes (High Sol) A24 Use Aniline-2,4-disulfonic acid (CAS 137-51-9) Dye->A24 Specific Azo Dyes Pharma->A24 Glycopyrronium Synthesis

Figure 2: Decision tree for isomer selection based on end-use application.

References

  • Hassan, H. H. A. M., et al. (2024).[1] Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite.[2][3] ResearchGate. Retrieved from [Link]

  • Emco Chemicals. (n.d.). Aniline 2,4 Disulphonic Acid Technical Data. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Potassium hydrogen-5-aminobenzene-1,3-disulphonate

Introduction: Potassium hydrogen-5-aminobenzene-1,3-disulphonate is an aromatic sulfonic acid derivative. Its structure—containing both acidic sulfonate groups and an amino functional group on an aromatic ring—necessitat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Potassium hydrogen-5-aminobenzene-1,3-disulphonate is an aromatic sulfonic acid derivative. Its structure—containing both acidic sulfonate groups and an amino functional group on an aromatic ring—necessitates a rigorous and informed approach to its handling and disposal. Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards within the laboratory. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough hazard assessment is paramount. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2]

  • Corrosivity: As a hydrogen sulfonate salt, aqueous solutions of this compound are expected to be acidic. An aqueous solution with a pH less than or equal to 2 is classified as a corrosive hazardous waste.[2] Laboratory personnel must verify the pH of the waste stream before proceeding.

  • Reactivity: The compound is not expected to be reactive under normal conditions, but it must be segregated from incompatible materials, such as strong bases and oxidizing agents, to prevent hazardous reactions.[3]

Given these characteristics, Potassium hydrogen-5-aminobenzene-1,3-disulphonate waste must be managed as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash. [1][4][5]

Part 2: Essential Safety Protocols & Personal Protective Equipment (PPE)

Direct contact with sulfonic acids can cause skin and eye irritation or burns, and inhalation may lead to respiratory irritation.[6] Therefore, stringent adherence to PPE standards is non-negotiable.

PPE ItemSpecification & Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield should be worn over glasses when handling bulk quantities or during procedures with a high splash risk.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of immediately after contamination.
Body Protection A chemical-resistant lab coat or an acid-resistant apron is required to protect against skin contact. Long pants and full-sleeved shirts must be worn.[7][8]
Footwear Fully enclosed, chemical-resistant shoes are mandatory in any area where this chemical is handled.[8]

Part 3: On-Site Waste Management: Accumulation & Segregation

Proper on-site management is a critical step in the disposal lifecycle, ensuring safety and regulatory compliance from the point of generation to final pickup.

Satellite Accumulation Areas (SAA)

All hazardous waste must be collected in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[2][3][9] This prevents the unnecessary transport of hazardous materials through the laboratory.

Container Selection and Labeling
  • Container Choice: Use only containers that are in good condition and compatible with acidic waste; high-density polyethylene (HDPE) or other plastic containers are generally preferred.[2][4] Avoid steel containers for acidic waste.[3] Ensure the container has a secure, leak-proof screw cap.[1][10]

  • Headspace: Fill liquid waste containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[5]

  • Labeling: This is a critical control step. The container must be labeled with the words "HAZARDOUS WASTE" .[4][9] The label must also include:

    • The full chemical name: "Potassium hydrogen-5-aminobenzene-1,3-disulphonate". No formulas or abbreviations are permitted.[4][9]

    • For mixtures, list all components and their approximate percentages.[3][9]

    • The date when waste was first added to the container.[4]

    • Appropriate hazard pictograms (e.g., Corrosive, Irritant).[4]

Chemical Segregation

To prevent dangerous reactions, waste containers of Potassium hydrogen-5-aminobenzene-1,3-disulphonate must be stored separately from incompatible chemical families.[3][5]

  • Store away from: Bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., potassium permanganate), cyanides, and sulfides.[3]

  • Use secondary containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[1]

Part 4: Step-by-Step Disposal Protocol

The primary disposal route for this chemical is through your institution's Environmental Health & Safety (EHS) office for collection by a licensed hazardous waste disposal company.[4][9]

Workflow for Waste Collection
  • Generation: Collect all waste streams containing Potassium hydrogen-5-aminobenzene-1,3-disulphonate (e.g., unused reagent, reaction mixtures, contaminated materials) in a properly labeled hazardous waste container within an SAA.

  • Accumulation: Keep the waste container tightly closed at all times, except when adding waste.[9][10] Do not leave a funnel in the container opening.[9]

  • Requesting Pickup: Once the container is nearly full (approx. 90%), seal it securely and complete a chemical waste pickup request form as required by your institution's EHS department.[4][9]

  • Awaiting Disposal: Store the sealed and labeled container in the SAA until it is collected by EHS personnel. Do not exceed the storage time limits for SAAs, which can be up to one year for partially filled containers, but a full container must be removed within three days.[3][9]

Decontamination & Empty Container Disposal

Empty containers that once held Potassium hydrogen-5-aminobenzene-1,3-disulphonate are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water).[10]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in your designated aqueous hazardous waste container.[10]

  • Final Disposal: After triple-rinsing, the container can typically be disposed of in the regular trash (for plastic) or glassware waste, but you must first deface or remove the original label.[10] Confirm this procedure with your local EHS office.

Part 5: Emergency Procedures - Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Part 2, control the spill by covering it with a neutral absorbent material such as sand, vermiculite, or a commercial spill kit absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[11]

    • Label the container as "Hazardous Waste" with the contents listed.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Contact EHS for disposal of the spill cleanup materials.[9]

  • For Large Spills (Beyond Laboratory Capability):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • If there is a risk of respiratory exposure, leave the area immediately.

    • Contact your institution's EHS or emergency response team for assistance.[9] Do not attempt to clean up a large spill without specialized training and equipment.

Part 6: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Potassium hydrogen-5-aminobenzene-1,3-disulphonate waste.

G start Waste Generated: Potassium hydrogen-5-aminobenzene-1,3-disulphonate is_spill Is it a Spill? start->is_spill spill_size Small or Large Spill? is_spill->spill_size  Yes routine_waste Routine Waste Collection is_spill->routine_waste No small_spill 1. Don PPE 2. Contain with Absorbent 3. Collect as Hazardous Waste spill_size->small_spill Small large_spill 1. Evacuate Area 2. Alert Supervisor 3. Contact EHS Immediately spill_size->large_spill Large ehs_pickup Arrange for Disposal via EHS small_spill->ehs_pickup end_point Proper Disposal Complete large_spill->end_point select_container Select Compatible (HDPE) Waste Container routine_waste->select_container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & % select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) store_saa->segregate is_full Container >90% Full? segregate->is_full seal_request 1. Securely Seal Container 2. Complete EHS Waste Pickup Form is_full->seal_request Yes continue_accum Continue Accumulation (Keep Container Closed) is_full->continue_accum No seal_request->ehs_pickup ehs_pickup->end_point continue_accum->is_full

Caption: Decision workflow for handling and disposal of Potassium hydrogen-5-aminobenzene-1,3-disulphonate.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • University of Tennessee Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Safety Data Sheet. (2018, June 17). SULPHONIC ACID, 90%.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, June 27). SAFETY DATA SHEET - Potassium bisulfate.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • NIH. The NIH Drain Discharge Guide.
  • Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - 5-Aminobenzene-1,3-diol hydrochloride.
  • DE LA SALLE UNIVERSITY PHYSICS DEPARTMENT. Chemical Waste Disposal Procedures.
  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.
  • Carl ROTH. Safety Data Sheet: Potassium hydrogen sulphate.

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